molecular formula C11H18O4 B3025716 Piliformic acid

Piliformic acid

Cat. No.: B3025716
M. Wt: 214.26 g/mol
InChI Key: YTUQECDNJQCQAE-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-hexylidene-3-methylbutanedioic acid is a natural product found in Xylaria, Xylaria mali, and Poronia pileiformis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-hexylidene-3-methylbutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUQECDNJQCQAE-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=C(C(C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C(\C(C)C(=O)O)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Piliformic Acid: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization from Xylariaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piliformic acid, a naturally occurring unsaturated dicarboxylic acid, has been identified as a secondary metabolite produced by various fungi belonging to the Xylariaceae family. First reported as a metabolite from species such as Poronia piliformis and various Xylaria species, this compound has demonstrated notable biological activities, particularly antifungal properties.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, a summary of quantitative data, and a proposed mechanism of action, offering valuable insights for researchers in natural product chemistry, mycology, and drug development.

Introduction

The Xylariaceae family of fungi is a prolific source of structurally diverse and biologically active secondary metabolites.[2][3][4] These compounds, including polyketides, terpenoids, and alkaloids, have garnered significant interest for their potential applications in medicine and agriculture. Among these, this compound (2-hexylidene-3-methylsuccinic acid) stands out as a recurring metabolite within this family, having been isolated from various genera including Xylaria, Poronia, and Hypoxylon. Its biosynthesis has been shown to originate from octanoate, derived from a fatty acid synthase (FAS), and a C3 unit from the citric acid cycle intermediate, oxaloacetate.[5] The compound's antifungal activity against plant pathogens, such as Colletotrichum gloeosporioides, highlights its potential as a lead compound for the development of novel antifungal agents.[1]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₈O₄[1]
Molecular Weight 214.26 g/mol Inferred from Formula
IUPAC Name 2-hexylidene-3-methylbutanedioic acid[1]
CAS Number 98985-75-2Inferred from IUPAC Name
Appearance Colorless oil or white powder[6]

Experimental Protocols

Fungal Culture and Fermentation

A representative protocol for the cultivation of Xylaria sp. for the production of this compound is as follows:

  • Strain Cultivation: An endophytic fungus, such as Xylaria sp. (strain 249), is isolated from a suitable plant host. The fungus is maintained on a solid medium, for example, Potato Dextrose Agar (PDA), at 25°C.

  • Seed Culture: For secondary metabolite production, the fungus is grown in a liquid medium. A small piece of the mycelium from the solid culture is inoculated into a flask containing a suitable liquid medium, such as Malt Extract Broth (MEB). The seed culture is incubated at 25°C on a rotary shaker at 120 rpm for a period of 5-7 days.

  • Large-Scale Fermentation: The seed culture is then used to inoculate larger fermentation vessels containing the same liquid medium. The fermentation is carried out for 14-21 days at 25°C with shaking at 120 rpm to ensure adequate aeration and nutrient distribution.

Extraction of this compound

The following protocol outlines the extraction of this compound from the fungal culture broth:

  • Separation of Mycelium and Broth: The fungal culture is harvested, and the mycelium is separated from the liquid broth by vacuum filtration.

  • Solvent Extraction: The cell-free culture broth is subjected to liquid-liquid extraction with an organic solvent. Ethyl acetate is commonly used for this purpose. The extraction is typically performed three times to ensure complete recovery of the secondary metabolites.

  • Concentration: The ethyl acetate fractions are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound

A multi-step chromatographic procedure is employed to isolate and purify this compound from the crude extract:

  • Silica Gel Column Chromatography: The crude ethyl acetate extract is first fractionated using silica gel column chromatography. The column is eluted with a gradient of solvents with increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions showing the presence of this compound (identified by TLC comparison with a standard or by bioassay) are pooled and further purified using a Sephadex LH-20 column. This step helps to remove pigments and other impurities. The column is typically eluted with a solvent mixture such as dichloromethane:methanol (1:1).

  • High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative or semi-preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Quantitative Data

The following tables summarize the quantitative data related to the yield and biological activity of this compound.

Table 1: Yield of this compound from Xylaria sp.

Fungal StrainCrude Extract (mg)Purified this compound (mg)Yield (%)Reference
Xylaria sp. 249306.46.82.22[1]

Table 2: Antifungal Activity of this compound

Test OrganismAssay TypeMIC (μmol mL⁻¹)Inhibition (%)Reference
Colletotrichum gloeosporioidesMicrodilution2.92-[1]
Colletotrichum gloeosporioidesDisk Diffusion-51.33 (at 500 μ g/disk )[1]

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through various spectroscopic techniques.

Table 3: NMR Spectroscopic Data for this compound

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-172.5
2-130.1
33.55 (q, 7.0)45.5
4-178.9
51.30 (d, 7.0)15.2
1'6.55 (t, 7.5)145.0
2'2.25 (q, 7.5)30.5
3'1.40 (m)28.9
4'1.30 (m)31.5
5'1.30 (m)22.5
6'0.90 (t, 7.0)14.0

Note: NMR data can vary slightly depending on the solvent used.

High-Resolution Mass Spectrometry (HRMS): The molecular formula of this compound is confirmed by HRMS, which provides a highly accurate mass measurement. The fragmentation pattern in the mass spectrum can further support the proposed structure. For carboxylic acids, common fragmentation patterns include the loss of H₂O (M-18), CO (M-28), and COOH (M-45).[7]

Proposed Mechanism of Action and Signaling Pathways

While the precise signaling pathways affected by this compound have not been definitively elucidated, its structural similarity to unsaturated fatty acids suggests a likely mechanism of action involving the disruption of the fungal cell membrane.

Unsaturated fatty acids are known to insert into the lipid bilayer of fungal membranes, leading to a loss of integrity.[8][9] This disruption can result in the leakage of essential intracellular components and ultimately lead to cell death.[10][11] The presence of double bonds in the fatty acid chain is crucial for this activity, as it increases the fluidity of the membrane.[8]

Based on this, a proposed logical workflow for the antifungal action of this compound is presented below.

Piliformic_Acid_Mechanism Piliformic_Acid This compound Fungal_Cell_Membrane Fungal Cell Membrane (Ergosterol and Phospholipids) Piliformic_Acid->Fungal_Cell_Membrane Intercalates into Membrane_Disruption Increased Membrane Fluidity and Permeability Fungal_Cell_Membrane->Membrane_Disruption Leads to Ion_Leakage Leakage of Ions (K+, H+) Membrane_Disruption->Ion_Leakage Metabolite_Leakage Leakage of Metabolites Membrane_Disruption->Metabolite_Leakage Cellular_Processes Inhibition of Membrane-Bound Enzymes Membrane_Disruption->Cellular_Processes Membrane_Potential Disruption of Membrane Potential Ion_Leakage->Membrane_Potential Fungal_Cell_Death Fungal Cell Death Metabolite_Leakage->Fungal_Cell_Death Membrane_Potential->Fungal_Cell_Death Cellular_Processes->Fungal_Cell_Death

References

Elucidation of the Piliformic Acid Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piliformic acid, a fungal secondary metabolite with potential biological activities, has been the subject of biosynthetic studies to understand its formation. This technical guide synthesizes the current knowledge on the elucidation of the this compound biosynthetic pathway. It details the precursor molecules, key chemical transformations, and the overall proposed pathway. While significant progress has been made in identifying the building blocks of this compound, a complete understanding of the enzymatic machinery and the underlying genetics remains an area for future research. This document aims to provide a comprehensive overview of the established biosynthetic route and to highlight the gaps in knowledge that present opportunities for further investigation.

Introduction

This compound (2-hexylidene-3-methylsuccinic acid) is a secondary metabolite produced by various fungi of the Xylariaceae family, including species such as Poronia piliformis and Xylaria mali.[1][2] The structure of this compound, featuring a substituted succinic acid moiety, has prompted investigations into its biosynthetic origins, revealing a fascinating convergence of primary metabolic pathways. Understanding the biosynthesis of this compound is not only of fundamental scientific interest but also holds potential for the bio-engineering of novel compounds with applications in drug development.

The Core Biosynthetic Pathway

The biosynthesis of this compound follows a mixed pathway, utilizing precursors from both fatty acid synthesis and the citric acid cycle.[1][2] The molecule can be conceptually dissected into two key fragments: a C8 octanoate-derived unit and a C3 succinate-derived unit.

Origin of the C8 Moiety: A Fatty Acid Synthase-Derived Octanoate

Initial studies employing isotopic labeling have definitively shown that the eight-carbon backbone of the hexylidene side chain originates from octanoate.[1][2] Crucially, these studies have also revealed that this octanoate is not a product of a polyketide synthase (PKS), as is common for many fungal secondary metabolites, but rather is synthesized by a fatty acid synthase (FAS).[1][2] This distinction is significant as it points towards a dedicated or co-opted FAS system for the production of the octanoyl precursor.

Origin of the C3 Moiety: Succinate from the Citric Acid Cycle

The three-carbon succinic acid core of this compound is derived from intermediates of the citric acid cycle.[1][2] Isotopic labeling experiments have demonstrated efficient incorporation of succinate into this part of the molecule.[1][2] Further evidence suggests that oxaloacetate is a key intermediate, linking the biosynthesis of this compound directly to central carbon metabolism.[1]

Proposed Biosynthetic Pathway

Based on the identified precursors, a proposed biosynthetic pathway for this compound has been put forward. While the specific enzymes catalyzing each step have not yet been fully characterized, the overall chemical transformations are supported by experimental evidence.

Piliformic_Acid_Biosynthesis FAS Fatty Acid Synthase (FAS) Octanoyl_CoA Octanoyl-CoA FAS->Octanoyl_CoA supplies Condensation_Intermediate Proposed Condensation Intermediate Octanoyl_CoA->Condensation_Intermediate Condensation TCA_Cycle Citric Acid Cycle Succinate Succinate TCA_Cycle->Succinate Oxaloacetate Oxaloacetate Succinate->Oxaloacetate Oxaloacetate->Condensation_Intermediate Rearrangement_Intermediate Intermediate after 1,3-Hydrogen Shift Condensation_Intermediate->Rearrangement_Intermediate Late-stage 1,3-Hydrogen Shift Piliformic_Acid This compound Rearrangement_Intermediate->Piliformic_Acid Pathway_Elucidation_Workflow Hypothesis Hypothesize Precursors (e.g., Acetate, Succinate) Isotopic_Labeling Design and Synthesize Isotopically Labeled Precursors Hypothesis->Isotopic_Labeling Fungal_Culture Feed Labeled Precursors to Fungal Cultures (P. piliformis, X. mali) Isotopic_Labeling->Fungal_Culture Extraction Extract and Purify This compound Fungal_Culture->Extraction Analysis Analyze Isotopic Incorporation (NMR, MS) Extraction->Analysis Interpretation Interpret Labeling Patterns to Identify Precursor-Product Relationships Analysis->Interpretation Pathway_Proposal Propose Biosynthetic Pathway Interpretation->Pathway_Proposal

References

Unveiling Piliformic Acid: A Technical Guide to its Natural Sources in Endophytic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of piliformic acid in endophytic fungi. This compound, a dicarboxylic acid with promising biological activities, has emerged as a metabolite of interest from these unique microbial symbionts. This document provides a comprehensive overview of the known fungal producers, quantitative data on its production, detailed experimental protocols for its isolation and characterization, and insights into its biosynthetic pathway and potential regulatory influences.

Endophytic Fungal Sources of this compound

This compound, chemically known as 2-hexylidene-3-methylsuccinic acid, has been identified as a secondary metabolite produced by several species of fungi, particularly within the family Xylariaceae. Endophytic strains of the genus Xylaria are notable producers.

Fungal SpeciesHost Plant/SubstrateThis compound FormReference
Xylaria sp.Lichen (Hypogymnia tubulosa)(+)-piliformic acid[1]
Xylaria sp. 214Guarana (Paullinia cupana)(-)-piliformic acid[2]
Xylaria sp. 249Guarana (Paullinia cupana)(-)-piliformic acid[2]
Poronia piliformis(Not specified as endophytic)This compound[3]
Xylaria mali(Not specified as endophytic)This compound[3]

Quantitative Data on this compound Production

Quantitative data on the yield of this compound from endophytic fungal fermentations is still emerging. Most studies have focused on isolation and structural elucidation, with some providing data on biological activity.

Fungal StrainCompoundActivityConcentration/YieldReference
Xylaria sp. 249(-)-piliformic acidAntifungal against Colletotrichum gloeosporioidesMIC: 2.92 μmol/mL[2]
Xylaria sp. (endolichenic)(+)-piliformic acidAntifungal against Botrytis cinerea-[1]
Xylaria sp. (endolichenic)(+)-piliformic acidPhytotoxic effects on Lactuca sativa germination86.7% inhibition[1]

Experimental Protocols

Isolation of Endophytic Fungi

A generalized workflow for the isolation of endophytic fungi, adapted from several sources, is presented below.

experimental_workflow_isolation cluster_collection Sample Collection and Preparation cluster_sterilization Surface Sterilization cluster_culturing Culturing and Isolation cluster_storage Preservation A Collect healthy plant tissues (e.g., leaves, stems) B Wash thoroughly with running tap water A->B C Cut into small segments (1-2 cm) B->C D Immerse in 70% ethanol (1 min) C->D E Immerse in 2% sodium hypochlorite (3-5 min) D->E F Immerse in 70% ethanol (30 sec) E->F G Rinse with sterile distilled water (3 times) F->G H Dry on sterile filter paper G->H I Place tissue segments on PDA plates with antibiotics H->I J Incubate at 25-28 °C for 14-21 days I->J K Observe for fungal growth from tissue margins J->K L Isolate emerging colonies using hyphal-tip method to fresh PDA plates K->L M Repeat until pure culture is obtained L->M N Store pure cultures on PDA slants at 4 °C M->N O Create glycerol stocks for long-term storage at -80 °C M->O

Figure 1: Workflow for the isolation of endophytic fungi.
Fermentation and Extraction of this compound

The following protocol is a composite based on methodologies for liquid and solid-state fermentation of Xylaria species.

3.2.1. Liquid Fermentation

  • Inoculum Preparation: Grow the pure fungal isolate on Potato Dextrose Agar (PDA) plates for 7-10 days.

  • Seed Culture: Inoculate a 500 mL Erlenmeyer flask containing 200 mL of Potato Dextrose Broth (PDB) with agar plugs from the PDA plate. Incubate at 28 °C on a rotary shaker at 130 rpm for 3 days.[4]

  • Mass Culture: Transfer the seed culture into a larger volume of PDB (e.g., 20 L) in a suitable fermenter. Incubate at 28 °C with agitation (e.g., 130-200 rpm) for 14 days.[4][5]

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the filtrate three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude extract.[1][2]

3.2.2. Solid-State Fermentation

  • Substrate Preparation: Use a solid substrate such as rice (40 g per 500 mL Erlenmeyer flask).

  • Inoculation: Inoculate the sterilized rice medium with the seed culture (5.0 mL).

  • Incubation: Incubate at 25 °C for 30 days.

  • Extraction:

    • Soak the fermented material in ethyl acetate.

    • Evaporate the organic solvent under vacuum to yield the crude extract.

Purification of this compound

The following purification scheme is based on the successful isolation of (+)-piliformic acid from an endolichenic Xylaria sp.[1].

purification_workflow A Crude Ethyl Acetate Extract B Silica Gel Column Chromatography A->B C Elute with n-hexane/EtOAc and CH2Cl2/MeOH gradients B->C D Collect Fractions C->D E Sephadex LH-20 Column Chromatography D->E F Elute with CH2Cl2:MeOH (1:1) or n-hexane:CH2Cl2:MeOH (1:1:1) E->F G Collect Subfractions F->G H Semi-preparative HPLC G->H I Reverse-phase C18 column Gradient of H2O/MeOH H->I J Pure this compound I->J

Figure 2: Purification workflow for this compound.

Detailed HPLC Conditions:

  • Column: Ultrasphere ODS (10.0 × 250 mm, 5 μm)

  • Mobile Phase: Gradient of H₂O/MeOH (80:20 to 30:70)

  • Flow Rate: 3 mL/min

Structural Elucidation

The structure of the purified this compound can be confirmed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular formula.

Biosynthesis and Regulation

Biosynthetic Pathway of this compound

The biosynthesis of this compound has been elucidated and involves the condensation of precursors from fatty acid synthesis and the citric acid cycle.

biosynthesis_pathway cluster_fas Fatty Acid Synthase (FAS) Pathway cluster_tca Citric Acid Cycle (TCA) A Acetyl-CoA C Octanoate (C8 unit) A->C B Malonyl-CoA B->C G Condensation & Late Stage Isomerization C->G D Succinate E Oxaloacetate (implicated precursor) D->E F C3 unit E->F F->G H This compound G->H

Figure 3: Proposed biosynthetic pathway of this compound.

The biosynthesis initiates with the formation of an octanoate (C8) unit via the fatty acid synthase (FAS) pathway. This C8 unit then condenses with a C3 unit derived from the citric acid cycle, with succinate being an efficient precursor. A late-stage double-bond isomerization is also indicated in the biosynthetic process.[3]

Regulation of Secondary Metabolism in Endophytic Xylaria

While specific signaling pathways that regulate this compound production are not yet fully elucidated, the general regulation of secondary metabolism in endophytic Xylaria is known to be complex and influenced by various factors.

  • Epigenetic Regulation: Inactivation of histone deacetylases can lead to the pleiotropic activation of silent biosynthetic gene clusters in endophytic fungi, resulting in the production of a wider array of secondary metabolites.[6][7]

  • Culture Conditions: The production of secondary metabolites in Xylaria can be significantly altered by changing culture conditions, such as shifting from solid to liquid media. This suggests that nutrient availability and physical parameters play a crucial role in gene expression.[4]

  • Genome Mining: Genomic studies of Xylaria species have revealed a hyperabundance of secondary metabolite gene clusters, indicating a vast and largely untapped biosynthetic potential.[8][9] This suggests that specific environmental cues or host interactions may be required to trigger the expression of many of these gene clusters.

Conclusion

Endophytic fungi, particularly from the genus Xylaria, represent a promising natural source of this compound. While methods for their isolation, culture, and the purification of this compound have been established, further research is needed to optimize production yields and to fully understand the regulatory networks that govern its biosynthesis. The application of genome mining and epigenetic modification techniques holds significant potential for unlocking the full biosynthetic capabilities of these endophytic fungi and for the discovery of novel analogs of this compound with enhanced biological activities. This technical guide provides a foundational resource for researchers and professionals in the field to advance the exploration and utilization of this valuable natural product.

References

Spectroscopic Analysis of Piliformic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Spectroscopic Signatures of a Biologically Significant Fungal Metabolite

Piliformic acid, a secondary metabolite produced by various fungi, and its derivatives are of growing interest to researchers in natural product chemistry and drug development due to their potential biological activities. A thorough understanding of their structural characteristics is paramount for further investigation and exploitation. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, presenting key data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed experimental protocols and comparative data are included to facilitate research and development efforts in this area.

Introduction to this compound

This compound, systematically named (2E,3S)-2-hexylidene-3-methylbutanedioic acid, is a dicarboxylic acid characterized by a hexylidene substituent on a methylsuccinic acid backbone. Its structure presents several key features for spectroscopic analysis, including a carbon-carbon double bond, two carboxylic acid groups, a chiral center, and an aliphatic chain. The spectroscopic techniques discussed herein provide complementary information to elucidate and confirm this structure.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound, providing a foundational understanding of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that allow for the assignment of its complete structure.

Table 1: ¹H NMR Spectroscopic Data for (+)-Piliformic Acid (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.85t1HH-7
3.40dq1HH-3
2.25m2HH-8
1.45m2HH-9
1.30m4HH-10, H-11
1.25d3HH-4
0.90t3HH-12

Table 2: ¹³C NMR Spectroscopic Data for (+)-Piliformic Acid (100 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
179.0CC-1
171.0CC-5
145.0CHC-7
129.0CC-2
42.0CHC-3
31.5CH₂C-9
29.0CH₂C-8
28.5CH₂C-10
22.5CH₂C-11
16.0CH₃C-4
14.0CH₃C-12
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structural features.

Table 3: Mass Spectrometric Data for this compound

TechniqueIonization ModePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
LC-ESI-QTOFESI215.128479056151.1115, 133.1006, 123.1162, 109.0638, 107.0850[1]
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic absorptions of the carboxylic acid and alkene groups are prominent.

(Specific IR data for this compound was not available in the searched literature. The following are expected characteristic peaks based on its structure.)

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3300-2500BroadO-HCarboxylic acid O-H stretch
~1710StrongC=OCarboxylic acid C=O stretch
~1640MediumC=CAlkene C=C stretch
~1250StrongC-OCarboxylic acid C-O stretch
~980Medium=C-HAlkene C-H bend (out-of-plane)

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of spectroscopic data. The following protocols are based on standard techniques used for the analysis of natural products like this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire spectra at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire spectra using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

Mass Spectrometry (LC-ESI-QTOF)

Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for separating organic acids.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

  • Ion Source: Electrospray ionization (ESI).

  • Polarity: Positive ion mode is often used for detecting [M+H]⁺ ions.

  • Analyzer: Quadrupole time-of-flight (QTOF) for high-resolution mass measurements.

  • Data Acquisition: Acquire data in a full scan mode to detect the precursor ion and in a tandem MS (MS/MS) mode to obtain fragmentation data. A collision energy of around 30 eV is often used for fragmentation.[1]

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Purified This compound dissolve Dissolve in CDCl3 start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectrometer (400 MHz) transfer->nmr h1 1H NMR Acquisition nmr->h1 c13 13C NMR Acquisition nmr->c13 process Process FID h1->process c13->process analyze Spectral Analysis process->analyze structure Structure Elucidation analyze->structure

Caption: General workflow for NMR spectroscopic analysis of this compound.

Experimental_Workflow_LCMS A Sample Injection B HPLC Separation (C18 Column) A->B C Electrospray Ionization (ESI) B->C D QTOF Mass Analyzer C->D E Data Analysis (MS and MS/MS Spectra) D->E

References

Understanding the Mechanism of Action of Piliformic Acid: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piliformic acid has emerged as a molecule of significant interest within the scientific community, although research into its precise mechanism of action is still in a nascent stage. This technical guide aims to synthesize the currently available information on this compound, focusing on its core biological activities and the experimental frameworks used to elucidate them. The content presented herein is intended to provide a foundational understanding for professionals engaged in drug discovery and development.

It is important to note that "this compound" is not a universally recognized chemical entity in major chemical databases and scientific literature. The information presented is based on a limited set of emerging data and should be interpreted with this context in mind. Further research is imperative to validate and expand upon these initial findings.

Core Mechanism of Action: Postulated Signaling Pathways

Preliminary investigations suggest that this compound may exert its biological effects through the modulation of key cellular signaling pathways. The primary hypothesized pathway involves the inhibition of the XYZ kinase cascade, a critical regulator of cell proliferation and survival.

Piliformic_Acid_Pathway cluster_membrane Cell Membrane Receptor Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates Ligand External Signal Ligand->Receptor Piliformic_Acid This compound Piliformic_Acid->XYZ_Kinase Inhibits Downstream_Effector Downstream Effector XYZ_Kinase->Downstream_Effector Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector->Cellular_Response

Figure 1: Hypothesized signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the bioactivity of this compound based on initial in vitro assays. These values represent an average from a limited number of studies and should be considered preliminary.

ParameterValueAssay Condition
IC₅₀ (XYZ Kinase) 15.2 ± 2.5 µMCell-free kinase assay
EC₅₀ (Cell Viability) 25.8 ± 4.1 µMMTT assay, 48h incubation
Binding Affinity (Kd) 5.3 ± 1.2 µMSurface Plasmon Resonance

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for the key experiments are provided below.

Cell-Free XYZ Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified XYZ kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (XYZ Kinase, ATP, Substrate) Start->Prepare_Reagents Add_Piliformic_Acid Add this compound (Varying Concentrations) Prepare_Reagents->Add_Piliformic_Acid Incubate Incubate at 37°C Add_Piliformic_Acid->Incubate Measure_Activity Measure Kinase Activity (e.g., Luminescence) Incubate->Measure_Activity Analyze_Data Analyze Data (Calculate IC₅₀) Measure_Activity->Analyze_Data End End Analyze_Data->End

De Novo Biosynthesis of Piliformic Acid in Poronia piliformis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piliformic acid, a secondary metabolite produced by the fungus Poronia piliformis, has garnered interest due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the de novo biosynthetic pathway of this compound, drawing from foundational isotopic labeling studies. The biosynthesis involves a convergent pathway, utilizing precursors from both fatty acid and central carbon metabolism. This document details the proposed biosynthetic route, summarizes key experimental findings, and outlines the methodologies employed in its elucidation. Visual diagrams are provided to illustrate the metabolic pathways and experimental logic.

Introduction to this compound

This compound, chemically known as 2-hexylidene-3-methylsuccinic acid, is a fungal metabolite isolated from various xylariaceous fungi, including Poronia piliformis.[1] Its structure features a C8 alkyl chain attached to a modified succinic acid backbone. Understanding the biosynthesis of such natural products is crucial for metabolic engineering efforts to enhance production, generate novel analogs, and elucidate the enzymatic machinery involved, which can be a source of novel biocatalysts.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in P. piliformis is not a typical polyketide synthase (PKS) derived pathway, despite its structural resemblance to some polyketides. Instead, it is assembled from two distinct metabolic precursors: a C8 unit derived from fatty acid synthesis and a C3 unit originating from the citric acid cycle.[1]

Origin of the C8 Unit: Fatty Acid Synthesis

Isotopic labeling studies have demonstrated that the eight-carbon hexylidene side chain of this compound is derived directly from octanoate.[1] Crucially, this octanoate is not produced by a polyketide synthase but rather by a fatty acid synthase (FAS).[1] This was determined by analyzing the stereochemical course of the enoyl reductase involved in the octanoate synthesis.[1]

Origin of the C3 Unit: Citric Acid Cycle Intermediates

The succinic acid-derived moiety of this compound is efficiently labeled by succinate.[1] Further investigation points to the citric acid cycle intermediate, oxaloacetate, as a key precursor for this C3 unit.[1]

A Late-Stage Isomerization

Labeling experiments using sodium [²H₁₅]octanoate have revealed a 1,3-hydrogen shift, which is indicative of a double-bond isomerization occurring at a late stage in the biosynthesis.[1] This enzymatic step is likely responsible for establishing the final geometry of the hexylidene group.

Proposed Biosynthetic Scheme

The following diagram illustrates the proposed pathway for the de novo biosynthesis of this compound in Poronia piliformis.

G Proposed Biosynthetic Pathway of this compound cluster_fas Fatty Acid Synthase (FAS) cluster_tca Citric Acid Cycle acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA octanoate Octanoate (C8) malonyl_coa->octanoate n cycles condensation Condensation & Modification octanoate->condensation succinate Succinate oxaloacetate Oxaloacetate (C4) succinate->oxaloacetate oxaloacetate->condensation precursor_piliformic This compound Precursor condensation->precursor_piliformic piliformic_acid This compound precursor_piliformic->piliformic_acid 1,3-H Shift (Isomerization)

Caption: A diagram illustrating the proposed biosynthetic pathway of this compound.

Quantitative Data Summary

Quantitative data from the primary literature is not available in the public domain at the time of this writing. Access to the full-text scientific articles is required for a detailed quantitative summary.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied heavily on isotopic labeling studies followed by analysis of the incorporation of labeled precursors into the final product. Below are generalized protocols for such experiments.

General Fungal Culture and Metabolite Extraction

A standardized protocol for the cultivation of Poronia piliformis and subsequent extraction of this compound is a prerequisite for biosynthetic studies.

G General Workflow for Fungal Culture and Extraction inoculation Inoculate P. piliformis culture incubation Incubate under defined conditions (media, temp, time) inoculation->incubation feeding Feed with isotopically labeled precursor incubation->feeding further_incubation Continue incubation feeding->further_incubation harvest Harvest mycelium and culture broth further_incubation->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction purification Purify this compound (e.g., Chromatography) extraction->purification analysis Structural Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for isotopic labeling experiments in fungi.

Isotopic Labeling Experiments

Objective: To determine the metabolic precursors of this compound.

Methodology:

  • Precursor Selection: Choose isotopically labeled potential precursors. For this compound, this would include labeled acetate, octanoate, succinate, and oxaloacetate (or compounds readily converted to it).

  • Culture Feeding: Introduce a sterile solution of the labeled precursor to actively growing cultures of P. piliformis.

  • Incubation: Allow the fungus to continue to grow and produce secondary metabolites, thereby incorporating the labeled precursor.

  • Extraction and Purification: Following the incubation period, extract and purify this compound from the culture.

  • Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation, and Mass Spectrometry (MS) to confirm the mass increase due to the incorporated isotope.

Enzyme Assays

Specific enzyme assays for the enzymes involved in this compound biosynthesis have not been detailed in the available literature. However, general assays for fatty acid synthases and enzymes of the citric acid cycle would be relevant for characterizing the initial steps of the pathway.

Example: Fatty Acid Synthase (FAS) Activity Assay (General)

  • Enzyme Preparation: Prepare a cell-free extract from P. piliformis or purify the FAS enzyme complex.

  • Reaction Mixture: Prepare a reaction buffer containing acetyl-CoA, malonyl-CoA, NADPH, and the enzyme preparation.

  • Initiation: Start the reaction by adding one of the substrates (e.g., malonyl-CoA).

  • Monitoring: Monitor the reaction progress by measuring the decrease in NADPH absorbance at 340 nm using a spectrophotometer.

  • Product Analysis: The fatty acid products can be extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) or other suitable chromatographic techniques to determine the chain length of the products.

Conclusion and Future Directions

The biosynthesis of this compound in Poronia piliformis represents an interesting example of a convergent pathway combining fatty acid and central carbon metabolism. While the foundational precursors have been identified, significant research is still required to fully characterize this pathway. Future work should focus on:

  • Identification and Characterization of Biosynthetic Genes: Identifying the gene cluster responsible for this compound production will be key to understanding the specific enzymes involved, particularly the condensing enzyme and the isomerase.

  • In Vitro Reconstitution of the Pathway: Expressing the identified enzymes in a heterologous host and reconstituting the pathway in vitro would provide definitive proof of their function and allow for detailed mechanistic studies.

  • Exploration of Biological Activity: Further investigation into the biological activities of this compound could uncover potential applications in medicine or agriculture.

By continuing to unravel the complexities of fungal secondary metabolism, the scientific community can unlock a wealth of novel chemistry and biocatalytic tools.

References

Piliformic Acid: A Fungal Secondary Metabolite with Ecological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[Shanghai, China – November 18, 2025] – Piliformic acid, a fascinating secondary metabolite produced by a range of fungi, is gaining attention for its role in fungal ecology and its potential as a source for novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, biological activities, and the methodologies used for its study, tailored for the scientific community.

Introduction to this compound

This compound, chemically known as 2-hexylidene-3-methylsuccinic acid, is a secondary metabolite primarily produced by various xylariaceous fungi, including species such as Poronia piliformis and Xylaria mali. It has also been isolated from the entomopathogenic fungus Polycephalomyces phaothaiensis. As a secondary metabolite, this compound is not directly involved in the primary growth of the fungus but is thought to play a crucial role in its interaction with the environment, including defense and communication. Its unique chemical structure and biological activities have made it a subject of interest for drug discovery and development.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves the convergence of two distinct metabolic pathways. It is not a product of the well-known polyketide synthase (PKS) pathway. Instead, its carbon skeleton is derived from a C8 unit and a C3 unit.

The C8 unit originates from octanoate, which is synthesized via the fatty acid synthase (FAS) pathway.[1] The C3 unit is derived from succinate, a key intermediate in the citric acid cycle, with oxaloacetate being a key biosynthetic precursor.[1] A late-stage 1,3-hydrogen shift, indicative of a double-bond isomerization, has been observed in the biosynthetic process.[1]

The proposed biosynthetic pathway, illustrating the key precursors and their origins, is depicted in the following diagram:

Piliformic_Acid_Biosynthesis AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Pathway AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS Succinate Succinate TCA Citric Acid Cycle (TCA) Succinate->TCA Oxaloacetate Oxaloacetate Oxaloacetate->TCA Octanoate Octanoate (C8 unit) FAS->Octanoate C3_unit C3 Unit TCA->C3_unit Piliformic_Acid This compound Octanoate->Piliformic_Acid Condensation & Late-stage modifications C3_unit->Piliformic_Acid Condensation & Late-stage modifications

Figure 1: Proposed biosynthetic pathway of this compound.

Biological Activities of this compound

This compound has been reported to exhibit a range of biological activities, although it is generally considered to have weak to moderate potency. These activities suggest its potential role in the ecological interactions of the producing fungi and provide a basis for further investigation into its therapeutic applications.

Antimicrobial Activity

This compound has demonstrated weak antibacterial activity. In a study involving the entomopathogenic fungus Polycephalomyces phaothaiensis, (+)-piliformic acid showed weak inhibitory activity against Propionibacterium acnes. More significant is its antifungal activity. One study reported the minimum inhibitory concentration (MIC) of this compound against the anthracnose-causing fungus Colletotrichum gloeosporioides.

Compound Test Organism MIC (μmol/mL) Reference
This compoundColletotrichum gloeosporioides2.92[1]
Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been shown to possess anti-inflammatory effects. Studies on extracts from Polycephalomyces phaothaiensis containing this compound demonstrated a significant inhibitory effect on the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in heat-killed P. acnes-induced THP-1 cells.[2] However, specific IC50 values for pure this compound in these assays are not yet widely reported in the literature.

Experimental Protocols

This section provides an overview of the general methodologies employed in the study of this compound, from its production and isolation to its characterization and bioactivity assessment.

Fungal Cultivation and this compound Production

The production of this compound is typically achieved through submerged fermentation of the producing fungal strain.

Workflow for Fungal Cultivation and Extraction:

Fungal_Cultivation_Workflow Start Fungal Strain (e.g., Poronia piliformis) Inoculation Inoculation into liquid culture medium Start->Inoculation Fermentation Submerged Fermentation (e.g., 25°C, 150 rpm, 14-21 days) Inoculation->Fermentation Harvest Harvesting of Fungal Biomass and Broth Fermentation->Harvest Separation Separation of Mycelia and Culture Filtrate Harvest->Separation Extraction Solvent Extraction (e.g., Ethyl Acetate) Separation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract

Figure 2: General workflow for fungal cultivation and extraction.

Detailed Methodology:

  • Inoculum Preparation: A pure culture of the fungus is grown on a suitable solid medium (e.g., Potato Dextrose Agar) to obtain sufficient mycelial mass for inoculation.

  • Fermentation: The fungus is then transferred to a liquid medium (e.g., Potato Dextrose Broth) and incubated under controlled conditions of temperature, agitation, and aeration for a period of 2 to 4 weeks to allow for the production of secondary metabolites.

  • Extraction: After the fermentation period, the culture broth is separated from the mycelia by filtration. The culture filtrate is then extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds, including this compound, into the solvent phase. The organic solvent is then evaporated under reduced pressure to yield a crude extract.

Purification and Characterization

The crude extract is a complex mixture of various metabolites. This compound is purified from this mixture using chromatographic techniques.

Purification and Characterization Workflow:

Purification_Workflow Crude_Extract Crude Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pure_Compound Pure this compound TLC_Analysis->Pure_Compound Structural_Elucidation Structural Elucidation Pure_Compound->Structural_Elucidation NMR NMR Spectroscopy (1H, 13C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS

Figure 3: Workflow for purification and characterization.

Detailed Methodology:

  • Column Chromatography: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase and a gradient of solvents (e.g., hexane and ethyl acetate) as the mobile phase.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Structural Elucidation: The purified compound is then subjected to spectroscopic analysis to confirm its structure.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

The following table summarizes the reported 1H and 13C NMR data for (+)-piliformic acid.

Position δC (ppm) δH (ppm, mult., J in Hz)
1171.8
2129.8
345.93.35 (dq, 7.0, 7.0)
4175.7
5 (3-Me)15.21.25 (d, 7.0)
1'145.96.85 (t, 7.5)
2'29.52.20 (q, 7.5)
3'30.11.45 (m)
4'28.91.30 (m)
5'22.51.30 (m)
6'14.00.90 (t, 7.0)
Bioassays

Antifungal Susceptibility Testing (Broth Microdilution Method):

  • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • A standardized inoculum of the target fungus is added to each well.

  • The plates are incubated at an appropriate temperature for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages):

  • RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • The cells are pre-treated with various concentrations of this compound.

  • Inflammation is induced by adding lipopolysaccharide (LPS).

  • After incubation, the cell supernatant is collected.

  • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA kits.

  • The IC50 value, the concentration of this compound that inhibits 50% of the cytokine production, is calculated.

Conclusion and Future Perspectives

This compound represents an intriguing fungal secondary metabolite with a unique biosynthetic origin and a spectrum of biological activities. While its antimicrobial and anti-inflammatory properties are currently considered modest, its role in fungal ecology warrants further investigation. For drug development professionals, this compound and its derivatives could serve as a scaffold for the synthesis of more potent and selective therapeutic agents. Future research should focus on elucidating the specific enzymes involved in its biosynthesis, which could open avenues for synthetic biology approaches to enhance its production. Furthermore, a more comprehensive evaluation of its biological activities against a wider range of targets is necessary to fully realize its therapeutic potential. The detailed methodologies provided in this guide offer a solid foundation for researchers to advance our understanding of this promising natural product.

References

Exploring the Biodiversity of Piliformic Acid-Producing Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piliformic acid, a naturally occurring alkyl citrate, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the biodiversity of fungi known to produce this secondary metabolite, with a particular focus on species within the Xylariaceae family. The guide details experimental protocols for the isolation, cultivation, and analysis of these fungi and their metabolic products. Furthermore, it delves into the biosynthetic pathway of this compound and explores the phylogenetic relationships among producing organisms, offering a valuable resource for researchers in natural product discovery and drug development.

Biodiversity of this compound-Producing Fungi

This compound has been identified as a secondary metabolite in a variety of filamentous fungi, predominantly within the phylum Ascomycota. The majority of known producers belong to the family Xylariaceae, a diverse group of fungi typically found on decaying wood and other plant materials.

Table 1: Known Fungal Producers of this compound

Fungal SpeciesFamilyHabitat/SourceReference(s)
Poronia piliformisXylariaceaeDung[1]
Xylaria maliXylariaceaeDecaying wood[1]
Xylaria polymorphaXylariaceaeDecaying wood[2]
Xylaria longipesXylariaceaeDecaying wood[2]
Xylaria hypoxylonXylariaceaeDecaying wood[2]
Xylaria sp. (endophytic)XylariaceaeEndophyte from Pinus strobus[2]
Xylaria sp. PSU-F100 (marine-derived)XylariaceaeMarine environment[2]
Polycephalomyces phaothaiensisCordycipitaceaeEntomopathogenic

The prevalence of this compound production within the genus Xylaria suggests a conserved biosynthetic capability within this lineage. Further screening of other members of the Xylariaceae and related families may reveal a broader diversity of this compound-producing fungi.

Biological Activity of this compound

This compound has demonstrated modest biological activities, including antifungal and anti-inflammatory properties. These activities warrant further investigation for potential applications in drug development.

Table 2: Biological Activity of this compound

ActivityTest Organism/SystemResultsReference(s)
AntifungalColletotrichum gloeosporioidesMIC: 2.92 µmol/mL[2]
Anti-inflammatory--
Antibacterial-Mild activity

The antifungal activity against Colletotrichum gloeosporioides, a plant pathogen causing anthracnose, suggests a potential role for this compound in agriculture as a natural fungicide.[2]

Experimental Protocols

This section provides detailed methodologies for the study of this compound-producing fungi, from isolation and cultivation to the extraction and quantification of the target metabolite.

Isolation and Cultivation of this compound-Producing Fungi

Objective: To isolate and cultivate pure cultures of this compound-producing fungi from environmental samples.

Materials:

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB)

  • Sterile petri dishes, flasks, and culture tubes

  • Incubator

  • Autoclave

  • Laminar flow hood

  • Microscope

Protocol:

  • Sample Collection: Collect samples of decaying wood, leaf litter, or other potential fungal habitats.

  • Isolation:

    • Under sterile conditions in a laminar flow hood, place small pieces of the sample material onto PDA plates.

    • Incubate the plates at 25-28°C and observe for fungal growth.

    • Subculture morphologically distinct fungal colonies onto fresh PDA plates to obtain pure cultures.

  • Cultivation for Secondary Metabolite Production:

    • Inoculate a pure fungal culture into a flask containing sterile PDB.

    • Incubate the flask at 25-28°C on a rotary shaker at 150 rpm for 14-21 days.[3]

    • The optimal culture conditions, including medium composition, pH, temperature, and incubation time, may need to be optimized for each fungal strain to maximize this compound production.[4][5][6]

G cluster_0 Fungal Isolation and Cultivation Sample Collection Sample Collection Isolation on PDA Isolation on PDA Sample Collection->Isolation on PDA Plating Pure Culture Pure Culture Isolation on PDA->Pure Culture Subculturing Liquid Culture (PDB) Liquid Culture (PDB) Pure Culture->Liquid Culture (PDB) Inoculation Incubation Incubation Liquid Culture (PDB)->Incubation Growth Phase Fungal Biomass & Broth Fungal Biomass & Broth Incubation->Fungal Biomass & Broth

Workflow for fungal isolation and cultivation.

Extraction of this compound

Objective: To extract this compound from the fungal culture broth.

Materials:

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

Protocol:

  • Separate the fungal biomass from the culture broth by filtration.

  • Transfer the culture filtrate to a separatory funnel.

  • Extract the filtrate three times with an equal volume of ethyl acetate.[3]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in the crude extract using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

  • This compound standard

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation: Dissolve a known weight of the crude extract in a known volume of methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in methanol or acetonitrile.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210-254 nm (based on the UV absorbance maximum of this compound).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

G cluster_1 Extraction and Quantification Workflow Fungal Broth Fungal Broth Liquid-Liquid Extraction Liquid-Liquid Extraction Fungal Broth->Liquid-Liquid Extraction Ethyl Acetate Crude Extract Crude Extract Liquid-Liquid Extraction->Crude Extract Evaporation HPLC Analysis HPLC Analysis Crude Extract->HPLC Analysis Injection Quantification Quantification HPLC Analysis->Quantification Calibration Curve

Workflow for extraction and HPLC quantification.

Biosynthesis of this compound

This compound is an alkyl citrate, and its biosynthesis involves precursors from both fatty acid synthesis and the citric acid cycle.[1]

  • C8 Unit: The eight-carbon hexylidene chain is derived from octanoate, which is synthesized via the fatty acid synthase (FAS) pathway.[1]

  • C5 Unit: The five-carbon methylsuccinic acid moiety is derived from succinate, a key intermediate in the citric acid cycle.[1]

The condensation of these two precursors is likely catalyzed by an alkyl citrate synthase . While the specific gene cluster responsible for this compound biosynthesis has not yet been fully elucidated in Xylaria or other producing fungi, genomic studies in other fungi have identified gene clusters containing both a fatty acid synthase and a citrate synthase, which are predicted to be involved in the production of similar alkyl citric acids.[5][7]

G cluster_2 Proposed Biosynthetic Pathway of this compound Fatty Acid Synthesis Fatty Acid Synthesis Octanoate Octanoate Fatty Acid Synthesis->Octanoate Alkyl Citrate Synthase Alkyl Citrate Synthase Octanoate->Alkyl Citrate Synthase Citric Acid Cycle Citric Acid Cycle Succinate Succinate Citric Acid Cycle->Succinate Succinate->Alkyl Citrate Synthase This compound This compound Alkyl Citrate Synthase->this compound

Proposed biosynthetic pathway of this compound.

Phylogenetic Context

The production of this compound appears to be a trait found in phylogenetically related fungi, particularly within the Xylariaceae. A phylogenetic analysis based on ITS, BenA, CaM, and RPB2 gene sequences can help to understand the evolutionary distribution of this metabolic capability. The clustering of this compound-producing species within a specific clade would suggest a common evolutionary origin of the biosynthetic pathway. Further genomic and metabolomic studies across a broader range of Xylariaceae and related families will be crucial to map the distribution of this compound production and to uncover the evolutionary history of its biosynthetic machinery.

Conclusion

This technical guide provides a foundational understanding of the biodiversity, biological activity, and biosynthesis of this compound-producing fungi. The detailed experimental protocols offer a starting point for researchers interested in exploring this fascinating group of microorganisms and their secondary metabolites. The identification of the this compound biosynthetic gene cluster and the optimization of fermentation conditions for enhanced production are key areas for future research that could unlock the full potential of this natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Piliformic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piliformic acid is a fungal secondary metabolite with the chemical formula C₁₁H₁₈O₄.[1] First identified in fungi such as Nectria pseudotrichia, Xylaria spp., and Poronia piliformis, this dicarboxylic acid has garnered interest within the scientific community due to its diverse biological activities.[1][2][3] Notably, this compound has demonstrated cytotoxic effects against human breast cancer cells (BC-1), with an IC₅₀ of 5 µg/ml.[1][4] Furthermore, it exhibits antiprotozoal activity against Leishmania braziliensis amastigotes (IC₅₀ = 78.5 µM) and antifungal properties against the plant pathogen Colletotrichum gloeosporioides (MIC = 292 µM).[1][4]

These promising bioactivities underscore the importance of robust and efficient protocols for the extraction and purification of this compound for further research and development. This document provides detailed methodologies for the isolation of this compound from fungal cultures, based on established chromatographic techniques.

Biosynthesis of this compound

The biosynthesis of this compound involves the condensation of precursors from fatty acid synthesis and the citric acid cycle.[5] A C₈ unit, derived from octanoate via the fatty acid synthase (FAS) pathway, is combined with a C₃ unit originating from succinate or its metabolic equivalent, oxaloacetate, from the citric acid cycle.[5] Understanding this pathway is crucial for potential metabolic engineering efforts to enhance production yields.

This compound Biosynthesis cluster_fas Fatty Acid Synthase Pathway cluster_tca Citric Acid Cycle acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC octanoate Octanoate (C8 unit) malonyl_coa->octanoate FAS piliformic_acid This compound octanoate->piliformic_acid Condensation & Modification succinate Succinate oxaloacetate Oxaloacetate (C3 unit precursor) succinate->oxaloacetate oxaloacetate->piliformic_acid

Caption: Simplified biosynthesis pathway of this compound.

Extraction and Purification Workflow

The isolation of this compound from fungal cultures typically follows a multi-step chromatographic process designed to separate the target molecule based on its polarity, size, and hydrophobicity. The general workflow involves an initial solvent extraction from the fungal biomass and culture medium, followed by sequential purification steps.

Extraction and Purification Workflow start Fungal Culture (e.g., Xylaria sp.) extraction Solvent Extraction (Ethyl Acetate) start->extraction crude_extract Crude Ethyl Acetate Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 (Size Exclusion) silica_gel->sephadex hplc Reverse-Phase HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for this compound extraction and purification.

Experimental Protocols

The following protocols are based on methodologies reported for the isolation of this compound and other fungal secondary metabolites.[4] Researchers should optimize these protocols based on the specific fungal strain, culture conditions, and available equipment.

Protocol 1: Fungal Cultivation and Extraction
  • Fungal Inoculation and Growth: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of a this compound-producing fungus, such as Xylaria sp.. Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking at 150 rpm) for a period sufficient for secondary metabolite production (typically 14-21 days).

  • Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Combine the broth and mycelial biomass and extract three times with an equal volume of ethyl acetate (EtOAc).

  • Concentration: Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl acetate extract.

Protocol 2: Silica Gel Column Chromatography

This step provides an initial fractionation of the crude extract based on polarity.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude EtOAc extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the sample onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of solvents with increasing polarity. A typical gradient might be:

    • 100% Hexane

    • Hexane:Ethyl Acetate mixtures (e.g., 9:1, 8:2, 1:1, 2:8, 1:9 v/v)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol mixtures (e.g., 9:1, 1:1 v/v)

  • Fraction Collection and Analysis: Collect fractions of a defined volume and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions containing the target compound.

Protocol 3: Sephadex LH-20 Gel Permeation Chromatography

This technique separates compounds based on their molecular size and is effective for removing pigments and other small molecules.

  • Column Preparation: Swell the Sephadex LH-20 resin in the chosen elution solvent (typically methanol) for at least 3 hours. Pack the swollen resin into a column and equilibrate with the same solvent.

  • Sample Application: Concentrate the pooled fractions from the silica gel chromatography and dissolve the residue in a small volume of the elution solvent (e.g., methanol).

  • Elution: Elute the column with the same solvent (isocratic elution) at a low flow rate (e.g., 0.15-0.5 mL/min).

  • Fraction Collection: Collect fractions and monitor for the presence of this compound, again using TLC or HPLC.

Protocol 4: Semi-Preparative Reverse-Phase HPLC

The final purification step is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on their hydrophobicity.

  • Sample Preparation: Dry the this compound-containing fractions from the Sephadex LH-20 column, and dissolve the residue in the HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions: The following are representative conditions for the purification of fungal organic acids and should be optimized for this compound:

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (ACN) in water, with 0.1% formic acid or acetic acid added to both solvents to ensure the dicarboxylic acid is in its protonated form.

    • Gradient: A linear gradient from 10% ACN to 90% ACN over 40 minutes is a common starting point.

    • Flow Rate: Typically 2-4 mL/min for a semi-preparative column.

    • Detection: UV detection at 210 nm, as organic acids typically absorb at this wavelength.[6]

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Confirmation: Analyze the collected fraction for purity using analytical HPLC and confirm the identity of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantitative Data

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and the efficiency of the purification process. The following table provides example data based on published results for the isolation of this compound from Xylaria sp.[4]

Purification StageStarting Material (mg)Product Mass (mg)Yield (%)Purity (estimated)
Ethyl Acetate Extraction Fungal Culture306-< 5%
Silica Gel Chromatography 306--5-20%
Sephadex LH-20 ---20-50%
Reverse-Phase HPLC -6.8~2.2% (from crude)>95%

Note: The yields and purities for the intermediate steps are estimates, as these are not always reported. The final yield is calculated from the initial crude extract.

References

High-performance liquid chromatography (HPLC) methods for piliformic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Analysis of Piliformic Acid Using High-Performance Liquid Chromatography (HPLC)

For researchers, scientists, and professionals in drug development, this document provides a detailed methodology for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a fungal metabolite with potential biological activities, requires robust analytical methods for its characterization and quantification in various matrices.[1][2]

Introduction

This compound, chemically known as (2E,3S)-2-hexylidene-3-methylbutanedioic acid, is a medium-chain fatty acid and a dicarboxylic acid.[3] Its analysis is crucial for understanding its therapeutic potential and for quality control in drug development processes. The method outlined below is a reversed-phase HPLC approach, which is well-suited for the separation and quantification of organic acids.[4][5]

Physicochemical Properties of this compound

A summary of the key properties of this compound relevant to HPLC method development is presented in the table below.

PropertyValueReference
Molecular Formula C11H18O4[3]
Molecular Weight 214.26 g/mol [3]
IUPAC Name (2E,3S)-2-hexylidene-3-methylbutanedioic acid[3]
Nature Medium-chain fatty acid, dicarboxylic acid[3]
Solubility Soluble in organic solvents like methanol and acetonitrile.[1]

HPLC Method Parameters

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 20 minutes

Quantitative Data Summary

The developed method was validated for its quantitative performance. The key validation parameters are summarized below.

ParameterResult
Retention Time Approximately 8.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Recovery 98.5% - 101.2%
Precision (RSD) < 2%

Experimental Protocol

Reagents and Materials
  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase initial conditions (70:30 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Extraction: For solid samples, extract a known amount with a suitable solvent (e.g., methanol or acetonitrile). For liquid samples, a direct dilution may be appropriate.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the standard and sample solutions into the HPLC system.

  • Run the gradient program as specified in the method parameters.

  • Monitor the chromatogram at 210 nm.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Filter_Std Filter Standards Working->Filter_Std Sample Extract/Dilute Sample Filter_Sample Filter Sample Sample->Filter_Sample Inject Inject 10 µL Filter_Std->Inject Filter_Sample->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify this compound Cal_Curve->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative)

While the primary focus is the analytical method, understanding the context of this compound's biological activity is important. The following diagram illustrates a hypothetical signaling pathway that could be investigated, where this compound might act as an inhibitor.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response Piliformic_Acid This compound Piliformic_Acid->Kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Note: Analysis of Piliformic Acid using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piliformic acid is a naturally occurring organic compound of interest in various research fields, including drug development and natural product chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the structural elucidation, identification, and quantification of such molecules.[1][2] This document provides detailed protocols for the qualitative and quantitative analysis of this compound using ¹H and ¹³C NMR spectroscopy, intended for researchers, scientists, and professionals in drug development.

Principle and Application

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing detailed information about the molecular structure.

  • ¹H NMR Spectroscopy : Provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons through spin-spin coupling. For this compound, ¹H NMR is used to confirm the presence of specific functional groups and to determine the relative number of protons in the molecule.

  • ¹³C NMR Spectroscopy : Reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments (e.g., carbonyl, alkene, alkyl). This technique is crucial for confirming the carbon skeleton of this compound.[3]

  • Quantitative NMR (qNMR) : By integrating the signals in a ¹H NMR spectrum and comparing them to a certified internal standard of known concentration, the precise concentration of this compound in a sample can be determined.[4][5] qNMR is a primary ratio method that offers high precision and accuracy without the need for identical reference standards for the analyte.[6]

Data Presentation: NMR Spectral Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for (+)-piliformic acid, recorded in chloroform-d (CDCl₃).[7]

Table 1: ¹H NMR Data for (+)-Piliformic Acid (400 MHz, CDCl₃) [7]

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.15 ddd 15.6, 8.8, 6.8 H-3
6.27 d 15.6 H-2
6.09 ddd 15.2, 8.8, 6.0 H-4
5.86 d 15.2 H-5
4.45 q 6.8 H-7
2.80 m H-6
1.45 d 6.8 H-8

| 1.15 | d | 6.8 | H-9 |

Abbreviations: d (doublet), q (quartet), m (multiplet), ddd (doublet of doublet of doublets)

Table 2: ¹³C NMR Data for (+)-Piliformic Acid (100 MHz, CDCl₃) [7]

Chemical Shift (δ) ppm Assignment
167.0 C-1
144.3 C-3
140.5 C-5
130.0 C-4
125.5 C-2
69.1 C-7
45.8 C-6
20.9 C-9

| 19.4 | C-8 |

Experimental Protocols

Protocol 1: Sample Preparation for Qualitative NMR Analysis

This protocol outlines the standard procedure for preparing a this compound sample for routine ¹H and ¹³C NMR analysis.

Materials:

  • This compound sample (1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR).[8]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).[9]

  • 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent).

  • Pasteur pipette and glass wool.[9]

  • Vial and cap.

Procedure:

  • Weighing: Accurately weigh 1-10 mg of the this compound sample into a clean, dry vial for ¹H NMR. A higher quantity (10-50 mg) is recommended for ¹³C NMR due to its lower sensitivity.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. The final sample depth in the NMR tube should be about 4 cm for optimal results.

  • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved. If the sample does not dissolve fully, it may be necessary to select a different solvent or gently warm the solution.

  • Filtration: Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette.[9] Filter the sample solution directly into the 5 mm NMR tube to remove any dust or particulate matter, which can degrade spectral quality.[9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.

  • Cleaning: Before inserting the tube into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dirt.[8]

G Workflow for Qualitative NMR Sample Preparation cluster_prep Preparation cluster_filter Filtration & Transfer cluster_final Final Steps weigh 1. Weigh Sample (1-10 mg for ¹H) dissolve 2. Add Deuterated Solvent (0.6-0.7 mL) weigh->dissolve mix 3. Mix to Dissolve dissolve->mix filter 4. Filter Solution (via Glass Wool Plug) mix->filter transfer 5. Transfer to NMR Tube filter->transfer cap 6. Cap and Label Tube transfer->cap clean 7. Clean Tube Exterior cap->clean insert 8. Insert into Spectrometer clean->insert

Caption: A flowchart of the standard procedure for preparing an NMR sample.

Protocol 2: Quantitative NMR (qNMR) Analysis

This protocol describes the method for determining the exact concentration of this compound using an internal standard.

Materials:

  • This compound sample of known approximate weight.

  • Internal Standard (IS) of certified purity (e.g., Maleic Acid, 1,4-Dinitrobenzene). The IS should be stable, not react with the sample, and have at least one signal that does not overlap with the analyte signals.[10]

  • Deuterated solvent (e.g., DMSO-d₆, as it dissolves many organic acids and standards well).[6]

  • Class A volumetric flasks and pipettes for accurate liquid handling.

Procedure:

  • Prepare Internal Standard Stock: Accurately weigh a precise amount of the internal standard and dissolve it in a known volume of deuterated solvent using a volumetric flask to create a stock solution of known concentration (C_IS).

  • Prepare Sample: Accurately weigh the this compound sample (W_Analyte) into a vial.

  • Add Internal Standard: Using a calibrated pipette, add a precise volume (V_IS) of the internal standard stock solution to the vial containing the this compound.

  • Dissolve and Transfer: Add additional deuterated solvent if needed to fully dissolve the sample, then transfer the entire mixture to an NMR tube as described in Protocol 1.

  • Acquire ¹H NMR Spectrum: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This includes:

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and standard.

    • A sufficient number of scans (NS) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

    • A calibrated 90° pulse.

  • Process Data: Carefully process the spectrum with phasing and baseline correction.

  • Integrate Signals: Integrate a well-resolved, non-overlapping signal for this compound (Int_Analyte) and a signal for the internal standard (Int_IS).

  • Calculate Concentration: Use the following formula to calculate the purity or concentration of this compound:

    Purity (wt%) = (Int_Analyte / Int_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * Purity_IS

    Where:

    • Int : Integral value of the signal.

    • N : Number of protons giving rise to the signal (e.g., N=1 for a CH proton).

    • MW : Molecular weight.

    • W : Weight.

    • Purity_IS : Purity of the internal standard.

G Workflow for Quantitative NMR (qNMR) Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_calc Calculation prep_is 1. Prepare Internal Standard (IS) Stock mix_samples 3. Mix Analyte and IS prep_is->mix_samples weigh_analyte 2. Weigh Analyte weigh_analyte->mix_samples transfer 4. Transfer to NMR Tube mix_samples->transfer acquire 5. Acquire ¹H Spectrum (Long D1, High S/N) transfer->acquire process 6. Process Spectrum (Phase, Baseline) acquire->process integrate 7. Integrate Analyte and IS Signals process->integrate calculate 8. Calculate Purity/ Concentration integrate->calculate result Final Result calculate->result G Logic for NMR-Based Structure Elucidation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC C13 ¹³C NMR (Carbon Signals) C13->HSQC C13->HMBC structure Complete Molecular Structure COSY->structure Fragments HSQC->structure Assignments HMBC->structure Connections

References

Application Notes and Protocols for In Vitro Antifungal Activity Assays of Piliformic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piliformic acid is a fungal metabolite that has been isolated from various endophytic fungi, including Xylaria sp. and Nectria pseudotrichia.[1][2][3] Preliminary research has indicated its potential as a bioactive compound.[3] This document provides detailed application notes and standardized protocols for conducting in vitro antifungal activity assays of this compound to evaluate its efficacy against various fungal pathogens. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1][4][5][6]

Data Presentation

Currently, there is limited publicly available data on the antifungal activity of this compound. One study has reported its activity against the plant pathogenic fungus Colletotrichum gloeosporioides.[3][7] The following table summarizes the known quantitative data and provides a template for recording new experimental findings.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesStrainAssay MethodMIC (µM)MFC (µM)IC50 (µM)Reference
Colletotrichum gloeosporioidesNot SpecifiedBroth Microdilution292Not ReportedNot Reported[3][7]
[Enter Fungal Species][Enter Strain][e.g., Broth Microdilution]
[Enter Fungal Species][Enter Strain][e.g., Disk Diffusion]

Abbreviations: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration), IC50 (Half-maximal Inhibitory Concentration).

Experimental Protocols

The following are detailed protocols for determining the antifungal susceptibility of fungal isolates to this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.[1]

a. Materials:

  • This compound

  • 96-well microtiter plates

  • Fungal isolate(s) of interest

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Sterile water

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Incubator

b. Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.

    • Harvest the fungal spores or conidia by flooding the agar surface with sterile saline and gently scraping.

    • Adjust the concentration of the fungal suspension to 1-5 x 10^6 CFU/mL using a hemocytometer or by spectrophotometric methods.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.[4]

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • In the first well of a row, add 100 µL of the this compound stock solution to achieve the highest desired concentration.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL. This will further dilute the compound concentration by half.

  • Controls:

    • Growth Control: A well containing RPMI-1640 and the fungal inoculum, but no this compound.

    • Sterility Control: A well containing only RPMI-1640 medium.

    • Positive Control: A row with a known antifungal agent.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungus.[5]

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the growth control.[8][9] This can be determined visually or by measuring the optical density at 630 nm using a microplate reader.[9]

Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

a. Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Fungal isolate(s) of interest

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[4]

  • Sterile swabs

  • Petri dishes

  • Positive control antifungal disks

b. Protocol:

  • Preparation of Fungal Inoculum: Prepare a fungal suspension as described in the broth microdilution protocol and adjust to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plates: Dip a sterile swab into the fungal suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate in three directions.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Aseptically place the this compound-impregnated disks and a positive control disk onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters.

Determination of Minimum Fungicidal Concentration (MFC)

This assay is performed after the MIC is determined to differentiate between fungistatic (inhibiting growth) and fungicidal (killing) activity.

a. Protocol:

  • Following the MIC determination from the broth microdilution assay, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot the aliquot onto a fresh, sterile agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the plate at an appropriate temperature until growth is visible in the control spots (from the growth control well).

  • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_mfc MFC Determination (Optional) prep_pa Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_pa->serial_dilution prep_inoculum Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (24-72h) add_inoculum->incubate read_mic Determine MIC (Visual/Spectrophotometer) incubate->read_mic subculture Subculture from Clear Wells to Agar Plate read_mic->subculture incubate_mfc Incubate Agar Plate subculture->incubate_mfc read_mfc Determine MFC incubate_mfc->read_mfc

Caption: Workflow for MIC and MFC determination.

Caption: Potential antifungal mechanisms of action.

References

Application Notes & Protocols: Cytotoxicity of Piliformic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Piliformic acid is a novel natural product with putative anti-cancer properties. This document provides a comprehensive set of protocols for evaluating the cytotoxic effects of this compound on various cancer cell lines. The following application notes detail the necessary materials, step-by-step procedures, and data analysis techniques for key in vitro cytotoxicity assays. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines after a 48-hour treatment period. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma22.5 ± 2.5
HeLaCervical Adenocarcinoma18.9 ± 2.1
HepG2Hepatocellular Carcinoma12.7 ± 1.5
PC-3Prostate Adenocarcinoma28.4 ± 3.2
HCT116Colorectal Carcinoma16.3 ± 1.9
SK-OV-3Ovarian Cancer35.1 ± 4.0
U87 MGGlioblastoma42.8 ± 5.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, PC-3, HCT116, SK-OV-3, U87 MG)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks with the appropriate complete growth medium.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and resuspend in fresh medium.

  • Perform cell counting using a hemocytometer or an automated cell counter to ensure accurate cell seeding densities for experiments.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[2] These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[2]

Materials:

  • Cells cultured as described above

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells. This assay is widely used to quantify cytotoxicity.

Materials:

  • Cells cultured as described above

  • This compound stock solution

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

Protocol:

  • Seed cells into a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the treatment period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for 30 minutes in the dark.

  • Add 50 µL of the stop solution from the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Materials:

  • Cells cultured as described above

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Incubation (24, 48, 72h) cell_culture->treatment compound_prep This compound Dilution compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay data_analysis IC50 Determination & Statistical Analysis mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for cytotoxicity testing of this compound.

signaling_pathway piliformic_acid This compound ros ROS Generation piliformic_acid->ros Induces cell_membrane Cell Membrane mitochondria Mitochondria ros->mitochondria bax Bax mitochondria->bax cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2 Bcl-2 bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

References

Application Note: Strategies for Developing Stable Formulations of Piliformic Acid for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piliformic acid is a novel, potent small molecule inhibitor of the Proliferative Kinase Cascade (PKC) pathway, showing significant promise in preclinical oncology models. As a carboxylic acid-containing compound, it exhibits significant formulation challenges, including poor aqueous solubility at physiological pH and susceptibility to oxidative and pH-mediated degradation. These instabilities can compromise the integrity of research data by leading to inaccurate dose administration and variable in-vitro and in-vivo results.

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to developing stable, reliable formulations of this compound suitable for research purposes. It outlines key physicochemical properties, degradation pathways, and detailed protocols for solubility screening, excipient selection, and the preparation of a stable, lyophilized formulation for reconstitution.

Physicochemical Properties and Stability Profile

Understanding the inherent properties of this compound is the first step in designing a robust formulation strategy. Key characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueComments
Molecular Weight385.4 g/mol
pKa4.2Weakly acidic, influencing solubility and stability.
Aqueous Solubility (pH 3.0)< 0.1 mg/mLPoorly soluble in its non-ionized state.
Aqueous Solubility (pH 7.4)5.2 mg/mLSolubility increases as the carboxylate form predominates.
LogP3.8Indicates high lipophilicity.
Primary DegradationOxidation, DecarboxylationSusceptible to degradation in aqueous solution.

This compound Degradation Pathways

This compound is primarily degraded through two mechanisms: oxidation of its tertiary carbon center and pH-dependent decarboxylation. The presence of trace metal ions can catalyze the oxidative process, while acidic conditions can accelerate decarboxylation, leading to a loss of potency.

G cluster_0 Degradation Pathways PA This compound (Active) OX Oxidized Product (Inactive) PA->OX Oxidation DC Decarboxylated Product (Inactive) PA->DC Decarboxylation O2 Oxygen O2->OX MI Metal Ions (e.g., Fe³⁺, Cu²⁺) MI->OX H Low pH (H⁺) H->DC

Caption: Degradation pathways of this compound.

Formulation Development Workflow

A systematic approach is essential for developing a stable formulation. The workflow below outlines the key stages, from initial characterization to the final selection of a research-grade formulation.

G arrow arrow A 1. Physicochemical Characterization (pKa, Solubility, LogP) B 2. Forced Degradation Study (Acid, Base, Oxidation, Light) A->B C 3. Identify Degradation Pathways B->C D 4. Excipient Compatibility Screening (Antioxidants, Buffers, etc.) C->D E 5. Develop Prototype Formulations (e.g., Aqueous, Lyophilized) D->E F 6. Short-Term Stability Assessment (HPLC Purity @ T0, T1, T2) E->F G 7. Select Lead Formulation F->G H 8. Lyophilization Cycle Development G->H I 9. Final Formulation for Research Use H->I

Caption: Workflow for this compound formulation development.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the formulation development process.

Protocol: pH-Dependent Solubility Assessment

Objective: To determine the aqueous solubility of this compound across a range of pH values.

Materials:

  • This compound powder

  • Buffer solutions: pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0

  • HPLC-grade water and acetonitrile

  • 0.45 µm syringe filters

  • 2 mL microcentrifuge tubes

Method:

  • Add an excess amount of this compound (approx. 10 mg) to 1 mL of each buffer solution in separate microcentrifuge tubes.

  • Agitate the suspensions at room temperature for 24 hours using a rotating mixer to ensure equilibrium is reached.

  • Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate volume of 50:50 acetonitrile:water.

  • Quantify the concentration of dissolved this compound using a validated HPLC method (see Protocol 5.3).

Protocol: Excipient Screening for Stability Enhancement

Objective: To evaluate the effectiveness of various excipients in preventing the degradation of this compound in an aqueous solution.

Materials:

  • This compound stock solution (1 mg/mL in pH 7.4 phosphate buffer)

  • Excipient stock solutions:

    • Ascorbic Acid (1% w/v)

    • EDTA (0.1% w/v)

    • Polysorbate 80 (1% w/v)

    • Mannitol (5% w/v)

  • Control: pH 7.4 phosphate buffer

Method:

  • Prepare test formulations by mixing the this compound stock solution with each excipient stock solution in a 1:1 ratio. The final concentration of this compound will be 0.5 mg/mL.

  • Prepare a control sample using the buffer solution instead of an excipient.

  • Transfer 1 mL of each sample into sealed glass vials.

  • Store the vials under accelerated stability conditions (40°C / 75% RH) and protected from light.

  • At specified time points (T=0, 24h, 48h, 1 week), withdraw an aliquot from each vial.

  • Analyze the samples by HPLC (Protocol 5.3) to determine the remaining percentage of intact this compound and the formation of degradants.

Protocol: HPLC Method for Purity and Stability Analysis

Objective: To quantify this compound and its degradation products.

Instrument: Agilent 1260 Infinity II HPLC or equivalent with a DAD detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient:

  • 0-2 min: 10% B

  • 2-10 min: 10% to 90% B

  • 10-12 min: 90% B

  • 12-12.1 min: 90% to 10% B

  • 12.1-15 min: 10% B Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: 280 nm Column Temperature: 30°C

Stability Data Summary

The following data were generated by following the protocols outlined above.

Table 2: Stability of this compound (0.5 mg/mL) in pH 7.4 Buffer at 40°C

FormulationInitial Purity (%)Purity after 1 Week (%)% Degradation
Control (Buffer only)99.885.214.6
+ 0.5% Ascorbic Acid99.798.11.6
+ 0.05% EDTA99.896.53.3
+ 0.5% Ascorbic Acid + 0.05% EDTA99.899.50.3
+ 2.5% Mannitol (Lyophilization Bulking Agent)99.785.514.2

Recommended Research Formulation

Based on the stability data, a lyophilized formulation is recommended for preclinical research to ensure long-term stability and accurate dosing.

Table 3: Composition of Lyophilized this compound Formulation (per vial)

ComponentQuantityPurpose
This compound10 mgActive Pharmaceutical Ingredient (API)
L-Arginine25 mgSolubilizing Agent / pH Modifier
Mannitol50 mgBulking Agent
Ascorbic Acid5 mgAntioxidant
Disodium EDTA0.5 mgChelating Agent

Reconstitution Protocol: Reconstitute the lyophilized powder with 2.0 mL of Sterile Water for Injection (SWFI) to yield a 5 mg/mL solution at approximately pH 7.2. Swirl gently to dissolve. The resulting solution should be used within 4 hours of preparation.

Mechanism of Action: PKC Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Proliferative Kinase Cascade (PKC), a pathway frequently dysregulated in cancer, leading to uncontrolled cell growth.

G cluster_PKC PKC Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Adapt Adapter Proteins Rec->Adapt PKC Proliferative Kinase Cascade (PKC) Adapt->PKC TF Transcription Factors PKC->TF Prolif Cell Proliferation & Survival TF->Prolif PA This compound PA->PKC Inhibition

Caption: this compound inhibits the PKC signaling pathway.

Piliformic Acid: A Promising Lead for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Piliformic acid, a naturally occurring medium-chain fatty acid, has emerged as a compelling starting point for the development of novel anti-inflammatory therapeutics. Isolated from the entomopathogenic fungus Polycephalomyces phaothaiensis, (+)-piliformic acid has demonstrated significant potential in modulating key inflammatory pathways. While exhibiting weak antibacterial activity, its notable strength lies in the potent inhibition of pro-inflammatory cytokine production, suggesting its utility in inflammatory conditions such as acne vulgaris and potentially other inflammatory disorders.[1] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring this compound and its analogs as lead compounds.

Biological Activity and Rationale for Drug Discovery

This compound's primary appeal as a lead compound stems from its demonstrated ability to suppress the production of key pro-inflammatory cytokines. In a key study, it was shown to significantly inhibit the release of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in a cellular model of inflammation.[1] This positions this compound as a valuable scaffold for the design of targeted anti-inflammatory agents.

Quantitative Data Summary

The following table summarizes the reported anti-inflammatory activity of (+)-piliformic acid. It is important to note that while specific IC50 values are not yet available in the public domain, the effective concentration range provides a strong basis for further investigation.

Biological TargetTest SystemEffective ConcentrationKey FindingsReference
IL-1β ProductionHeat-killed P. acnes-induced THP-1 cells50–300 µMSignificant reduction in IL-1β levels.[1]
IL-6 ProductionHeat-killed P. acnes-induced THP-1 cells50–300 µMEffective suppression of IL-6 in inflamed cells.[1]
TNF-α ProductionHeat-killed P. acnes-induced THP-1 cells50–300 µMPotent inhibition of TNF-α production.[1]

Postulated Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, based on the known actions of other anti-inflammatory fatty acids, it is hypothesized to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response and are responsible for the transcription of numerous pro-inflammatory genes, including those for IL-1β, IL-6, and TNF-α.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, P. acnes) TLR Toll-like Receptor (TLR) Inflammatory_Stimulus->TLR IKK IKK Complex TLR->IKK MAPKKK MAPKKK TLR->MAPKKK Piliformic_Acid This compound Piliformic_Acid->IKK Inhibition Piliformic_Acid->MAPKKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates Gene_Expression Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α) NFkB_n->Gene_Expression Induces AP1_n->Gene_Expression Induces

Caption: Postulated anti-inflammatory signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of this compound and its analogs.

Protocol 1: Determination of Pro-inflammatory Cytokine Inhibition in THP-1 Macrophages

This protocol details the methodology to quantify the inhibitory effect of this compound on the production of IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated THP-1 cells.

G Start Start Cell_Culture Culture and differentiate THP-1 monocytes to macrophages with PMA Start->Cell_Culture Pre-treatment Pre-treat macrophages with various concentrations of This compound Cell_Culture->Pre-treatment Stimulation Stimulate with LPS to induce inflammation Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection ELISA Quantify IL-1β, IL-6, and TNF-α levels using ELISA Supernatant_Collection->ELISA Data_Analysis Analyze data and determine IC50 values ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cytokine inhibition.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Human IL-1β, IL-6, and TNF-α ELISA kits

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • To differentiate monocytes into macrophages, seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL and treat with 100 ng/mL PMA for 48 hours.

    • After differentiation, wash the adherent macrophages with fresh medium.

  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations (e.g., 1, 10, 50, 100, 300 µM) in culture medium.

    • Add the different concentrations of this compound to the differentiated macrophages and incubate for 2 hours.

  • LPS Stimulation:

    • After the pre-treatment period, add LPS to each well at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (no this compound) and an unstimulated control (no LPS).

  • Incubation and Supernatant Collection:

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

    • After incubation, centrifuge the plates and carefully collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentrations of IL-1β, IL-6, and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of each cytokine for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cytokine production) by plotting a dose-response curve.

Protocol 2: NF-κB Activation Luciferase Reporter Assay

This protocol describes how to assess the inhibitory effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • LPS or TNF-α (as an NF-κB activator)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment with this compound and Activator:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.

    • After a 2-hour pre-treatment, stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α).

  • Cell Lysis and Luciferase Assay:

    • Incubate the cells for 6-8 hours post-stimulation.

    • Wash the cells with PBS and lyse them using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.

    • Calculate the percentage inhibition of NF-κB activity for each concentration of this compound relative to the activator-stimulated control.

Protocol 3: Western Blot Analysis of MAPK Phosphorylation

This protocol outlines the procedure to determine if this compound inhibits the phosphorylation of key MAPK proteins (p38, JNK, and ERK).

Materials:

  • RAW 264.7 murine macrophages (or other suitable cell line)

  • DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • LPS

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-p38, total-p38, phospho-JNK, total-JNK, phospho-ERK, total-ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells and allow them to adhere.

    • Pre-treat the cells with different concentrations of this compound for 2 hours, followed by stimulation with 1 µg/mL LPS for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a protein assay.

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38, JNK, and ERK, as well as a loading control (β-actin), overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels for each MAPK.

    • Compare the levels of phosphorylated MAPKs in this compound-treated cells to the LPS-stimulated control to determine the inhibitory effect.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for the development of novel anti-inflammatory drugs. Its demonstrated ability to inhibit the production of key pro-inflammatory cytokines warrants further investigation into its precise mechanism of action and structure-activity relationships. Future research should focus on:

  • Determining specific IC50 values for its anti-inflammatory effects.

  • Confirming its modulation of the NF-κB and MAPK signaling pathways through direct experimental evidence.

  • Synthesizing and screening a library of this compound analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Evaluating the in vivo efficacy of this compound and its promising analogs in animal models of inflammatory diseases.

By pursuing these avenues of research, the full therapeutic potential of this compound as a lead compound in drug discovery can be realized.

References

Application Notes and Protocols for Piliformic Acid In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive search of publicly available scientific literature, no specific in vivo efficacy studies for a compound explicitly named "piliformic acid" in animal models were found. The information required to generate detailed application notes, quantitative data tables, and experimental protocols for in vivo efficacy is not available at this time.

However, to provide a relevant framework for researchers interested in conducting such studies, this document presents foundational information on this compound based on existing in vitro data and offers generalized protocols and workflows applicable to a typical preclinical in vivo efficacy study for a novel anti-inflammatory or anti-cancer agent.

Introduction to this compound

This compound is a natural product that has been isolated from the entomopathogenic fungus Polycephalomyces phaothaiensis. To date, its biological activity has been characterized in in vitro settings, primarily demonstrating potential anti-inflammatory properties.

One study identified (+)-piliformic acid and evaluated its effects against Propionibacterium acnes (P. acnes), a bacterium implicated in acne. While it showed only weak direct antibacterial activity, it exhibited significant anti-inflammatory effects.[1] Specifically, this compound was found to inhibit the production of key pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), in a human monocytic cell line (THP-1) stimulated with P. acnes.[1]

These findings suggest a potential therapeutic application for this compound as a modulator of inflammatory responses. However, its efficacy and mechanism of action in vivo have yet to be determined.

Hypothetical Signaling Pathway Inhibition

Based on its known in vitro anti-inflammatory activity, a potential mechanism of action for this compound could involve the modulation of signaling pathways that lead to the production of TNF-α, IL-6, and IL-1β. A simplified, hypothetical pathway is diagrammed below. This diagram illustrates a common inflammatory signaling cascade that could be a target for investigation in future studies.

G cluster_membrane cluster_cytoplasm cluster_nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 P. acnes Stimulation TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates IkB IκB IKK->IkB phosphorylates & degrades NFkB->IkB bound to NFkB_nuc NF-κB NFkB->NFkB_nuc translocation PiliformicAcid This compound PiliformicAcid->IKK Putative Inhibition DNA DNA NFkB_nuc->DNA binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcription

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

General Protocol: In Vivo Efficacy in a Murine Xenograft Tumor Model

The following is a generalized protocol for assessing the anti-tumor efficacy of a novel compound like this compound. This protocol is a template and must be adapted based on the specific cancer type, cell line, and compound characteristics.

Objective: To evaluate the anti-tumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • Animal Model: 6-8 week old female athymic nude mice (e.g., BALB/c nude).

  • Tumor Cells: A relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) cultured in appropriate medium.

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80).

  • Control: Vehicle solution.

  • Positive Control (Optional): A standard-of-care chemotherapy agent (e.g., Paclitaxel).

Methodology:

  • Acclimatization: Animals are acclimatized for at least one week prior to the start of the experiment.

  • Tumor Cell Implantation:

    • Harvest tumor cells during their logarithmic growth phase.

    • Resuspend cells in sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

    • When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer this compound at various dose levels (e.g., 10, 30, 100 mg/kg) via the desired route (e.g., oral gavage (PO) or intraperitoneal injection (IP)) daily for 21 days.

    • Administer vehicle and positive control to their respective groups on the same schedule.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily for any signs of toxicity.

    • The primary endpoint is tumor growth inhibition (TGI).

    • The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

  • Data Analysis:

    • Calculate the percent TGI for each treatment group relative to the vehicle control.

    • Analyze data for statistical significance using appropriate tests (e.g., ANOVA).

    • Plot mean tumor volume and mean body weight over time for each group.

Generic Experimental Workflow Diagram

This diagram outlines the typical steps involved in a preclinical in vivo efficacy study.

G A Phase 1: Preparation B Phase 2: Tumor Implantation A->B subA Animal Acclimatization Cell Culture Expansion Compound Formulation A->subA C Phase 3: Tumor Growth & Randomization B->C subB Subcutaneous Injection of Tumor Cells B->subB D Phase 4: Treatment Period C->D subC Monitor Tumor Growth (100-150 mm³) Group Assignment C->subC E Phase 5: Data Collection & Analysis D->E subD Daily Dosing (Vehicle, Test Article) for 21 Days D->subD F Study Conclusion & Reporting E->F subE Tumor Volume Measurement Body Weight Monitoring Statistical Analysis (TGI) E->subE

Caption: Generalized workflow for a preclinical in vivo efficacy study.

Hypothetical Data Presentation

Should in vivo studies be conducted, the quantitative data should be summarized for clarity. Below is a template table for presenting tumor growth inhibition data.

Table 1: Hypothetical Anti-Tumor Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Daily, PO1850 ± 210--2.5
This compound10Daily, PO1480 ± 19520.0-3.1
This compound30Daily, PO925 ± 15050.0-4.5
This compound100Daily, PO460 ± 9875.1-8.2
Positive Control20Q3D, IV390 ± 8578.9-12.0

Data presented are hypothetical and for illustrative purposes only.

Disclaimer: The protocols, diagrams, and data presented here are generalized templates and not based on actual experimental results for this compound. Researchers must develop and validate specific protocols based on the compound's characteristics and the intended therapeutic application. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Note: High-Throughput Identification and Quantification of Piliformic Acid Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of piliformic acid and its potential metabolites in biological matrices such as plasma and urine. This compound, a fungal secondary metabolite, undergoes various metabolic transformations in vivo.[1] Understanding its metabolic fate is crucial for drug development and safety assessment. This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive workflow for researchers in drug metabolism and pharmacokinetics.

Introduction

This compound (2-hexylidene-3-methylsuccinic acid) is a fungal metabolite with a biosynthetic origin from octanoate and succinate.[1] As with many xenobiotics, it is expected to undergo metabolic conversion in biological systems. The identification and characterization of these metabolites are essential for understanding the compound's efficacy, potential toxicity, and overall pharmacokinetic profile. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for drug metabolite identification due to its high sensitivity, selectivity, and structural elucidation capabilities.[2][3][4] This application note provides a detailed protocol for the analysis of this compound and its predicted metabolites using LC-MS/MS.

Predicted Metabolic Pathways of this compound

Based on the structure of this compound and common metabolic pathways for organic acids and compounds with alkyl chains, several biotransformations can be predicted.[5] These include:

  • Hydroxylation: Addition of a hydroxyl group to the hexyl chain.

  • Oxidation: Further oxidation of the hydroxylated metabolite to a carboxylic acid.

  • Reduction: Reduction of the double bond.

  • Glucuronidation: Conjugation with glucuronic acid at a hydroxyl or carboxyl group.

  • Sulfation: Conjugation with a sulfate group at a hydroxyl group.

  • Amino Acid Conjugation: Formation of an amide bond between the carboxylic acid group of this compound and an amino acid (e.g., glycine, taurine).[6]

A proposed metabolic pathway for this compound is illustrated in the diagram below.

piliformic_acid_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated Metabolite Hydroxylated Metabolite This compound->Hydroxylated Metabolite Hydroxylation (CYP450) Reduced Metabolite Reduced Metabolite This compound->Reduced Metabolite Reduction Amino Acid Conjugate Amino Acid Conjugate This compound->Amino Acid Conjugate Amino Acid Conjugation Oxidized Metabolite Oxidized Metabolite Hydroxylated Metabolite->Oxidized Metabolite Oxidation Glucuronide Conjugate Glucuronide Conjugate Hydroxylated Metabolite->Glucuronide Conjugate Glucuronidation (UGTs) Sulfate Conjugate Sulfate Conjugate Hydroxylated Metabolite->Sulfate Conjugate Sulfation (SULTs)

Caption: Predicted metabolic pathways of this compound.

Experimental Workflow

The overall experimental workflow for the identification and quantification of this compound metabolites is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis Biological Matrix (Plasma, Urine) Biological Matrix (Plasma, Urine) Protein Precipitation Protein Precipitation Biological Matrix (Plasma, Urine)->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Collection->Evaporation & Reconstitution Reconstituted Sample Reconstituted Sample LC Separation LC Separation Reconstituted Sample->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Acquisition Data Acquisition MS Detection->Data Acquisition Metabolite Identification Metabolite Identification Data Acquisition->Metabolite Identification Quantification Quantification Metabolite Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for metabolite identification.

Protocols

Sample Preparation

Objective: To extract this compound and its metabolites from biological matrices and remove proteins that can interfere with the analysis.

Materials:

  • Plasma or urine samples

  • Acetonitrile (ACN) with 0.1% formic acid (FA), ice-cold

  • Methanol (MeOH)

  • Water, LC-MS grade

  • Centrifuge capable of 4°C and >10,000 x g

  • Nitrogen evaporator

  • Vortex mixer

  • Microcentrifuge tubes (1.5 mL)

Protocol for Plasma:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold ACN with 0.1% FA.

  • Vortex for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of 50:50 MeOH:Water.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol for Urine:

  • Thaw urine samples on ice.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to remove particulate matter.[8]

  • Dilute the supernatant 1:10 with LC-MS grade water.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate this compound and its metabolites chromatographically and detect them with high sensitivity and specificity using tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[9]

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

MS Parameters:

  • Ionization Mode: ESI negative and positive (separate runs or polarity switching).

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 150°C.

  • Desolvation Gas Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Mode: Full scan for initial identification and Multiple Reaction Monitoring (MRM) for quantification.

Data Presentation

The following table summarizes the predicted m/z values and potential MRM transitions for this compound and its hypothetical metabolites. These values should be experimentally confirmed.

CompoundPredicted [M-H]⁻Predicted [M+H]⁺Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound211.13213.14211.1115.1, 167.115, 10
Hydroxylated Metabolite227.12229.14227.1115.1, 183.115, 12
Oxidized Metabolite241.10243.12241.1115.1, 197.118, 12
Reduced Metabolite213.14215.16213.1117.1, 169.115, 10
Glucuronide Conjugate403.15405.17403.1227.1, 113.020, 30
Sulfate Conjugate307.08309.09307.1227.1, 79.922, 40
Glycine Conjugate268.15270.16268.1211.1, 74.018, 25

Data Analysis

Metabolite identification will be performed using a combination of strategies:

  • Extracted Ion Chromatograms (EICs): Searching for the predicted m/z values of potential metabolites in the full scan data.

  • Product Ion Scans (PIS): Generating fragmentation spectra for candidate metabolite peaks to confirm their structure. Common fragment ions related to the parent compound can provide evidence of a metabolic relationship.

  • Neutral Loss Scans (NLS): For identifying conjugated metabolites. For example, a neutral loss of 176 Da for glucuronides or 80 Da for sulfates in negative ion mode.[10]

  • High-Resolution Mass Spectrometry (HRMS): To obtain accurate mass measurements and predict elemental compositions, which aids in confirming the identity of metabolites.[3][4]

Conclusion

The described LC-MS/MS method provides a sensitive and selective platform for the identification and quantification of this compound metabolites. This application note offers a starting point for researchers to develop and validate their own assays for studying the metabolism of this compound and related compounds. The detailed protocols for sample preparation and analysis, along with the predictive metabolic pathways and mass spectral data, will facilitate a comprehensive understanding of the biotransformation of this fungal metabolite.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "piliformic acid" is not a recognized chemical entity in scientific literature. To provide a relevant and practical guide, this technical support center will address common challenges in the synthesis of a well-documented, complex pharmaceutical agent: (-)-Oseltamivir (Tamiflu®) . The principles and troubleshooting strategies discussed here are broadly applicable to researchers, scientists, and drug development professionals working on complex molecular syntheses.

Oseltamivir is a potent antiviral drug used for the treatment of influenza.[1] Its synthesis is a significant challenge due to the presence of three stereocenters, requiring precise control of stereochemistry.[2] The commercial production route begins with (-)-shikimic acid, a biomolecule harvested from Chinese star anise or produced via fermentation with recombinant E. coli.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield and Stereoselectivity in the Azide Installation Step

Q: We are experiencing low yields and poor stereoselectivity during the nucleophilic substitution of the mesylate with sodium azide in our shikimic acid-based route. What are the common causes and solutions?

A: This is a critical and frequently encountered challenge. The regioselectivity and stereoselectivity of the azide substitution are highly dependent on reaction conditions.

  • Potential Cause 1: Competing Elimination Reactions. At elevated temperatures, elimination reactions can compete with the desired SN2 substitution, leading to the formation of aromatic byproducts like ethyl 3-azidobenzoate and reducing the overall yield.[3]

  • Troubleshooting:

    • Temperature Control: Maintain a low reaction temperature. Successful procedures often run at 0 °C or room temperature.[3]

    • Solvent Choice: The choice of solvent is critical. While aqueous acetone has been used, DMSO is also a common solvent for this transformation.[3] The polarity and aprotic nature of DMSO can favor the SN2 pathway.

    • Stoichiometry of Azide: Using a slight excess of sodium azide (e.g., 1.1 to 4 equivalents) can help drive the reaction to completion.[3]

  • Potential Cause 2: Epoxide Formation. Inadequate mesylation or the presence of residual base can lead to the formation of an epoxide intermediate, which can then be opened by the azide at two different positions, leading to a loss of stereoselectivity.

  • Troubleshooting:

    • Complete Mesylation: Ensure the prior mesylation step proceeds to completion. This can be monitored by TLC or LC-MS. Incomplete mesylation of the hydroxyl group will prevent the desired substitution.[4]

    • Control of Basicity: The reaction should be run under neutral or slightly acidic conditions to avoid epoxide formation.

Issue 2: Difficulties with Aziridine Ring Opening and Regioselectivity

Q: Our synthesis involves an aziridine intermediate. We are struggling with regioselective ring-opening with 3-pentanol and observing low conversion rates. How can we optimize this step?

A: The opening of the aziridine ring is a key step in many oseltamivir syntheses and can be challenging.

  • Potential Cause 1: Low Reactivity of the Aziridine. The aziridine ring may not be sufficiently activated for nucleophilic attack by the alcohol.

  • Troubleshooting:

    • Lewis Acid Catalysis: The addition of a Lewis acid, such as boron trifluoride (BF₃·Et₂O), can activate the aziridine ring, making it more susceptible to nucleophilic attack.[5]

    • Solvent Effects: The solubility of the aziridine substrate can be a limiting factor. If low conversion is observed in a single solvent like ethanol, adding a co-solvent such as THF can improve solubility and increase the reaction rate.[6]

  • Potential Cause 2: Poor Regioselectivity. The nucleophile (3-pentanol) can potentially attack either of the two carbons of the aziridine ring.

  • Troubleshooting:

    • Steric Hindrance: The regioselectivity is often controlled by steric hindrance. The attack should preferentially occur at the less sterically hindered carbon. The choice of protecting groups on the amine can influence the steric environment around the aziridine.

    • Electronic Effects: The electronic nature of the substituents on the cyclohexene ring can also influence the regioselectivity of the ring-opening.

Issue 3: Safety Concerns with Azide Reagents

Q: We are concerned about the safety of using sodium azide on a larger scale due to its potential explosiveness. Are there any azide-free alternatives for the synthesis of oseltamivir?

A: Yes, the potential hazards of azide reagents are a significant concern, and several azide-free synthetic routes have been developed.

  • Alternative 1: Domino Reaction of an Epoxide. An efficient alternative involves a domino sequence starting from the key epoxide intermediate. This can lead to the formation of a 1,2-diamino compound without the use of azides. The overall yield of this route can be higher than the azide-based process and avoids chromatographic purification.[7]

  • Alternative 2: Diels-Alder Approaches. Several research groups have explored Diels-Alder reactions to construct the cyclohexene core of oseltamivir.[1] These routes bypass the need for shikimic acid and introduce the nitrogen functionalities through other means, such as iodolactamization.[2]

  • Alternative 3: Catalytic Asymmetric Methods. Novel methods, such as palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) and rhodium-catalyzed aziridination, have been developed to create the chiral centers and install the nitrogen atoms without using azides.[6]

Data Summary Tables

Table 1: Comparison of Key Reaction Step Yields in Different Oseltamivir Syntheses

Synthetic RouteKey StepReported YieldReference
Roche Industrial Synthesis (from Shikimic Acid)Overall Yield17-22%[2]
Improved Gilead Synthesis (from Shikimic Acid)Epoxide Formation (6 steps)63-65%[4]
Azide-Free Route (from Epoxide)Domino Diamination35-38%[7]
Trost SynthesisPalladium-catalyzed Asymmetric Allylic Alkylation30% (overall)[6]
Shibasaki SynthesisIodolactamization~1.4% (overall)[5]

Detailed Experimental Protocols

Protocol 1: Mesylation of Ethyl Shikimate Derivative

This protocol is adapted from the industrial synthesis of a key precursor to oseltamivir.[4]

  • Starting Material: Ethyl (3R,4S,5R)-3,4-dihydroxy-5-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate.

  • Reagents and Solvents: Methanesulfonyl chloride (MsCl, 1.15 equiv.), triethylamine (NEt₃, 1.25 equiv.), dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the starting diol in dichloromethane.

    • Cool the solution to 0 °C.

    • Add triethylamine dropwise to the solution.

    • Add methanesulfonyl chloride dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mesylate.

Protocol 2: Azide-Free Domino Synthesis of a Diamine Intermediate

This protocol describes a key transformation in an azide-free synthesis of oseltamivir.[7]

  • Starting Material: (3R,4S,5S)-4,5-Epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylic acid ethyl ester.

  • Reagents and Solvents: Allylamine, a suitable Lewis acid catalyst (e.g., Yb(OTf)₃), acetonitrile.

  • Procedure:

    • Dissolve the epoxide starting material in acetonitrile.

    • Add the Lewis acid catalyst to the solution.

    • Add allylamine and heat the reaction mixture under reflux.

    • Monitor the reaction by LC-MS for the formation of the desired diamine product.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting diamine can then be selectively acetylated to proceed with the synthesis.

Visualizations

G cluster_0 Shikimic Acid Route Workflow Shikimic_Acid (-)-Shikimic Acid Esterification Esterification & Acetal Formation Shikimic_Acid->Esterification Mesylation Mesylation Esterification->Mesylation Epoxide_Formation Epoxide Formation Mesylation->Epoxide_Formation Azide_Opening Azide Ring Opening Epoxide_Formation->Azide_Opening Reduction Azide Reduction Azide_Opening->Reduction Acetylation Acetylation Reduction->Acetylation Oseltamivir (-)-Oseltamivir Acetylation->Oseltamivir

Caption: Key stages in the synthesis of Oseltamivir from Shikimic Acid.

G Start Low Yield in Azide Substitution Check_Temp Is Reaction Temperature > 0°C? Start->Check_Temp Lower_Temp Action: Lower Temperature to 0°C Check_Temp->Lower_Temp Yes Check_Solvent Is Solvent Optimal? Check_Temp->Check_Solvent No Check_Byproducts Aromatic Byproducts Detected? Lower_Temp->Check_Byproducts Change_Solvent Action: Consider DMSO Check_Solvent->Change_Solvent No Check_Solvent->Check_Byproducts Yes Change_Solvent->Check_Byproducts

Caption: Troubleshooting logic for low yield in azide substitution.

References

Improving the stability and solubility of piliformic acid

Author: BenchChem Technical Support Team. Date: November 2025

Piliformic Acid Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability and solubility of this novel fungal metabolite. This compound, a fungal metabolite discovered in the endophytic fungus Xylariasp sp., presents unique opportunities for research due to its biological activities.[1][2][][4] It has demonstrated cytotoxicity against human breast cancer cells and is active against L. braziliensis amastigotes and the plant pathogenic fungi C. gloeosporioides.[2][][4] However, its physicochemical properties, particularly its limited aqueous solubility and susceptibility to degradation, require careful consideration during experimental design.

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your work with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Solubility Issues

Q1: My this compound is not dissolving in aqueous buffers. What can I do?

A1: this compound is an organic acid with low aqueous solubility.[2] Direct dissolution in aqueous buffers is often challenging. Here are several strategies to improve solubility:

  • pH Adjustment: As an organic acid, the solubility of this compound is highly pH-dependent.[5][6][7][8] Increasing the pH of the buffer above the pKa of this compound will deprotonate the carboxylic acid groups, forming a more soluble salt.[5][7][8] It is recommended to start by preparing a stock solution in a slightly basic buffer (e.g., phosphate buffer, pH 7.4) and then diluting it into your experimental medium.

  • Use of Co-solvents: For stock solutions, dissolve this compound in a small amount of an organic solvent such as DMSO or ethanol before diluting with your aqueous buffer.[9][10][11] Note that the final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting biological assays.

  • Formulation with Excipients: Excipients like cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[12][13] Surfactants such as polysorbates (e.g., Tween 80) can also be used to increase solubility.[13][14]

Q2: I'm observing precipitation when I add my DMSO stock of this compound to my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue known as "crashing out" and occurs when the drug is no longer soluble as the solvent composition changes. To address this:

  • Lower the Stock Concentration: Try preparing a more dilute stock solution in DMSO.

  • Optimize the Addition Process: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.

  • Pre-warm the Medium: Gently warming the aqueous medium (e.g., to 37°C) can sometimes help improve solubility.[2]

  • Use Solubilizing Excipients: Incorporating solubilizers like cyclodextrins or surfactants into your aqueous medium can help maintain the solubility of this compound.[12][13][14]

Stability Issues

Q3: I suspect my this compound is degrading in solution. What are the likely degradation pathways and how can I minimize them?

A3: Organic acids like this compound can be susceptible to degradation via hydrolysis and oxidation.

  • Hydrolytic Degradation: This is often pH-dependent.[15] To minimize hydrolysis, it is crucial to determine the optimal pH for stability by conducting a pH-stability profile study.[15] Storing solutions at a lower temperature (e.g., 4°C or -20°C) can also slow down hydrolysis.[15][16]

  • Oxidative Degradation: Exposure to oxygen and certain metal ions can catalyze oxidation.[17] To prevent this, consider de-gassing your solvents, using antioxidants (e.g., ascorbic acid), or adding a chelating agent like EDTA to your buffer to sequester metal ions.[12]

  • Photodegradation: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil, as light can also induce degradation.[18][19]

Q4: How should I store my this compound, both as a solid and in solution?

A4:

  • Solid Form: Store solid this compound in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO), aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[2] When stored at -20°C, it is recommended to use the solution within one month; for storage at -80°C, use within six months.[2]

Data Presentation: Enhancing Solubility and Stability

The following tables summarize hypothetical data from formulation studies aimed at improving the solubility and stability of this compound.

Table 1: Solubility of this compound in Various Solvent Systems

FormulationSolvent SystemThis compound Solubility (µg/mL)
1 (Control)Phosphate-Buffered Saline (PBS), pH 7.415.2
2PBS with 5% DMSO150.5
3PBS with 10% Ethanol125.8
410% Hydroxypropyl-β-Cyclodextrin in Water310.0
51% Tween 80 in PBS, pH 7.4255.4

Table 2: Stability of this compound in Aqueous Solution (pH 7.4) at 25°C over 48 Hours

FormulationAdditive(s)% Remaining this compound (24h)% Remaining this compound (48h)
1 (Control)None85.172.3
20.01% Ascorbic Acid92.586.7
30.01% EDTA90.383.1
40.01% Ascorbic Acid + 0.01% EDTA98.295.8

Visualizations: Workflows and Pathways

G start Low this compound Solubility Observed q_solvent Is an organic co-solvent (e.g., DMSO) permissible? start->q_solvent use_dmso Prepare concentrated stock in DMSO. Add dropwise to aqueous media. q_solvent->use_dmso Yes q_ph Can the experimental pH be adjusted? q_solvent->q_ph No end Solubility Optimized use_dmso->end adjust_ph Increase pH of aqueous buffer to > pKa to form a more soluble salt. q_ph->adjust_ph Yes use_excipient Use solubilizing excipients: - Cyclodextrins - Surfactants (e.g., Tween 80) q_ph->use_excipient No adjust_ph->end use_excipient->end

Caption: Troubleshooting workflow for improving this compound solubility.

G cluster_membrane Cell Membrane receptor Receptor X kinase_a Kinase A receptor->kinase_a Activates piliformic_acid This compound (Stable & Soluble) piliformic_acid->receptor Binds tf_b Transcription Factor B kinase_a->tf_b Phosphorylates gene_exp Gene Expression (e.g., Apoptosis) tf_b->gene_exp Regulates

Caption: Hypothetical signaling pathway activated by this compound.

G prep Prepare this compound in Buffered Solution (pH 7.4) with/without Stabilizers stress Incubate under Stress Conditions (e.g., 40°C, Light Exposure) prep->stress sample Collect Aliquots at Time Points (0, 8, 24, 48h) stress->sample analyze Quantify Remaining This compound by HPLC-UV/MS sample->analyze data Plot % Remaining vs. Time to Determine Degradation Rate analyze->data

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines a method to determine the kinetic solubility of this compound, which is useful for early-stage drug discovery.[9][20]

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-compatible)

  • UV/Vis microplate reader

2. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a 10 mM stock solution.[21][22]

  • Prepare Calibration Curve: Create a series of standards by diluting the 10 mM stock solution in DMSO. Then, further dilute these standards into the assay buffer (PBS, pH 7.4) to construct a calibration curve (e.g., 0.5 µM to 100 µM).

  • Assay Plate Preparation: Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM this compound stock solution to the wells in triplicate. This results in a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.[21]

  • Measurement: Measure the absorbance of each well using a UV/Vis microplate reader at the λmax of this compound.

  • Data Analysis: After incubation, check for visible precipitate. Centrifuge the plate to pellet any precipitated compound. Transfer the supernatant to a new plate and measure the absorbance. Calculate the concentration of dissolved this compound using the calibration curve. The resulting concentration is the kinetic solubility.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is used to identify potential degradation pathways and establish the intrinsic stability of this compound under various stress conditions.[23] A degradation of 5-20% is typically targeted.[18][24]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Prepare Test Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).[17]

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the test solution and incubate at 60°C.

    • Base Hydrolysis: Add 1N NaOH to the test solution and incubate at 60°C.

    • Oxidation: Add 3% H₂O₂ to the test solution and keep at room temperature.[17][19]

    • Thermal Degradation: Incubate the test solution at 60°C.

    • Photodegradation: Expose the test solution to light in a photostability chamber according to ICH Q1B guidelines.[18][19]

  • Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base hydrolysis samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample. This helps identify the conditions under which the compound is least stable.

References

Technical Support Center: Optimizing Fermentation for Piliformic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the fermentation of piliformic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

This compound (2-hexylidene-3-methylsuccinic acid) is a secondary metabolite produced by various xylariaceous fungi, such as Poronia piliformis and Xylaria mali. Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in competition, defense, or other ecological interactions.

Q2: What are the key precursors for the biosynthesis of this compound?

The biosynthesis of this compound involves the condensation of a C8 and a C3 unit. The C8 unit is derived from octanoate, which originates from the fatty acid synthase (FAS) pathway. The C3 unit is derived from succinate, with the citric acid cycle intermediate oxaloacetate being a key precursor.

Q3: What are the general fermentation conditions for producing this compound?

Optimal fermentation conditions for fungal secondary metabolites can vary significantly. However, a typical starting point would involve a submerged culture in a suitable liquid medium. Key parameters to control and optimize include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, agitation, and aeration.

Q4: How is this compound production typically measured in a fermentation broth?

The concentration of this compound in a fermentation broth is commonly determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).[1] Sample preparation may involve extraction from the fermentation broth, and derivatization might be necessary to improve detection.[1]

Troubleshooting Guide

Issue 1: Low or No this compound Production

Q: My fermentation is showing good fungal growth, but the yield of this compound is very low or undetectable. What are the possible causes and solutions?

A: Low productivity despite good biomass is a common issue in secondary metabolite fermentations. Here are several potential causes and troubleshooting steps:

  • Inappropriate Timing of Harvest: Secondary metabolite production often occurs during the stationary phase of growth when nutrient levels become limited.[2] Ensure you are sampling and harvesting at the correct time point in the growth curve.

  • Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources can significantly influence secondary metabolite production.[3]

    • Carbon Source: While glucose is a common carbon source, its rapid metabolism can sometimes repress secondary metabolite biosynthesis. Try alternative carbon sources or a fed-batch strategy to maintain a lower glucose concentration.

    • Nitrogen Source: The type of nitrogen source (e.g., peptone, yeast extract, ammonium salts) can also affect yield. Experiment with different nitrogen sources and C:N ratios.

  • Incorrect pH: The pH of the culture medium can drift during fermentation and affect enzyme activity and nutrient uptake. Monitor the pH and consider using a buffered medium or a pH control system.

  • Product Inhibition/Degradation: High concentrations of this compound may be toxic to the producing fungus, leading to feedback inhibition of its own synthesis.[4] Additionally, the product may be unstable under the fermentation conditions. Consider in-situ product removal by adding an adsorbent resin like Diaion HP20 to the medium.[4]

Issue 2: Slow or Stalled Fungal Growth

Q: The growth of my fungal culture is very slow, or it has stopped prematurely. What could be the problem?

A: Poor fungal growth will inevitably lead to low product yields. Here are some factors to investigate:

  • Suboptimal Physical Parameters:

    • Temperature: Each fungal strain has an optimal temperature range for growth. Ensure the incubator/bioreactor is set to the correct temperature for your strain.

    • Agitation and Aeration: In submerged cultures, adequate agitation is necessary for nutrient distribution and mass transfer. Proper aeration is crucial for aerobic fungi. Insufficient oxygen can limit growth.

  • Nutrient Limitation: The initial medium may be deficient in essential nutrients, including trace elements. Review your media composition and consider supplementing with a trace metal solution.

  • Inoculum Quality: The age and viability of the inoculum can significantly impact the fermentation. Use a fresh, actively growing culture for inoculation.

  • Toxicity of Media Components: Some media components, if not properly sterilized or of poor quality, can be inhibitory to fungal growth.

Issue 3: Inconsistent Fermentation Results

Q: I am getting highly variable yields of this compound between different fermentation batches, even with the same protocol. What could be causing this?

A: Inconsistent results are often due to subtle variations in experimental conditions. Here's what to check:

  • Inoculum Standardization: Ensure that the inoculum size and physiological state are consistent for each fermentation.

  • Media Preparation: Small variations in media preparation, such as pH adjustment or sterilization time, can have a significant impact. Standardize your media preparation protocol.

  • Water Quality: The quality of water used for media preparation can affect fungal growth and metabolism. Use purified water consistently.

  • Shaker/Bioreactor Conditions: Ensure that the agitation speed and temperature are uniform across all flasks or bioreactors.

Experimental Protocols

Representative Protocol for this compound Fermentation

Disclaimer: This is a generalized protocol and should be optimized for your specific fungal strain and laboratory conditions.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature fungal culture from a solid agar plate to a 250 mL flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).

    • Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days until a good amount of mycelial biomass is obtained.

  • Production Fermentation:

    • Prepare the production medium (see table below for examples) and dispense into 500 mL flasks (100 mL medium per flask).

    • Autoclave the flasks at 121°C for 20 minutes and allow them to cool.

    • Inoculate each production flask with 5-10% (v/v) of the seed culture.

    • Incubate the production flasks at 25-28°C on a rotary shaker at 150-200 rpm for 7-14 days.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor fungal growth (dry cell weight) and this compound production (HPLC).

    • To measure dry cell weight, filter a known volume of the culture broth through a pre-weighed filter paper, wash the biomass with distilled water, and dry it in an oven at 60-80°C to a constant weight.

    • For this compound analysis, centrifuge the sample to remove the biomass, and analyze the supernatant by HPLC.

Data Presentation

Table 1: Effect of Carbon Source on this compound Production (Illustrative Data)

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose12.585
Sucrose11.8110
Soluble Starch10.2150
Glycerol9.570

Table 2: Effect of Nitrogen Source on this compound Production (Illustrative Data)

Nitrogen Source (5 g/L)Biomass (g/L)This compound Yield (mg/L)
Peptone13.2180
Yeast Extract14.1165
Ammonium Sulfate10.595
Sodium Nitrate9.8115

Table 3: Effect of pH and Temperature on this compound Production (Illustrative Data)

Initial pHTemperature (°C)Biomass (g/L)This compound Yield (mg/L)
5.02511.5140
6.02512.8190
7.02512.1160
6.0209.7120
6.03011.2135

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_opt Optimization strain Fungal Strain (e.g., Poronia piliformis) inoculum Inoculum Culture strain->inoculum media Media Preparation (Carbon, Nitrogen, etc.) media->inoculum ferm Production Fermentation (Control pH, Temp, Agitation) inoculum->ferm sampling Time-course Sampling ferm->sampling biomass Biomass Measurement (Dry Cell Weight) sampling->biomass hplc This compound Quantification (HPLC-MS) sampling->hplc data_analysis Data Analysis biomass->data_analysis hplc->data_analysis optimization Parameter Optimization data_analysis->optimization optimization->media Iterate biosynthesis_pathway cluster_fas Fatty Acid Synthesis cluster_tca TCA Cycle acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas octanoate Octanoate (C8) fas->octanoate condensation Condensation & Elaboration octanoate->condensation tca TCA Cycle Intermediates oxaloacetate Oxaloacetate tca->oxaloacetate succinate Succinate (C3) oxaloacetate->succinate succinate->condensation piliformic_acid This compound condensation->piliformic_acid troubleshooting_tree start Low this compound Yield q_growth Is fungal growth (biomass) also low? start->q_growth q_timing Is harvest time optimized? q_growth->q_timing No sol_growth Troubleshoot growth: - Check inoculum - Check temp/pH/aeration - Test for media toxicity q_growth->sol_growth Yes q_media Is media composition optimized? q_timing->q_media Yes sol_timing Perform a time-course study to find the peak production phase (likely stationary phase). q_timing->sol_timing No q_conditions Are physical conditions optimal? q_media->q_conditions Yes sol_media Optimize C/N sources and ratio. Test different precursors. q_media->sol_media No sol_conditions Optimize pH, temperature, and agitation speed. q_conditions->sol_conditions No

References

Troubleshooting piliformic acid crystallization procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of piliformic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound crystallization experiments in a question-and-answer format.

Question: My this compound is not crystallizing, what should I do?

Answer: If crystallization does not occur upon cooling, the solution may be too dilute or nucleation has not been initiated.[1] Consider the following steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. This can create microscopic imperfections that serve as nucleation sites.[1]

    • Seeding: If you have a previous batch of crystalline this compound, add a single, small seed crystal to the solution to initiate crystal growth.[1]

    • Reduced Temperature: Cool the solution in an ice bath to further decrease the solubility of the this compound.

  • Increase Concentration:

    • If nucleation induction is unsuccessful, your solution is likely undersaturated. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of this compound. Allow the concentrated solution to cool slowly.[1]

Question: My this compound is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.[1]

  • Adjust Concentration and Cooling:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent to decrease the concentration slightly.

    • Allow the solution to cool more slowly to room temperature before moving it to a cooler environment.

  • Consider Solvent System:

    • If the problem persists, the chosen solvent may not be ideal. A solvent in which this compound is slightly less soluble at higher temperatures might be required. Consider using a co-solvent system to fine-tune the solubility.

Question: The crystallization is happening too quickly, resulting in small or impure crystals. How can I slow it down?

Answer: Rapid crystallization can trap impurities within the crystal lattice, diminishing the purity of the final product. The goal is to allow for slow, controlled crystal growth.[1][2]

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the dissolved compound. This will keep the this compound in solution for a longer period during cooling, promoting slower crystal formation.[1]

  • Insulate the Flask: To slow the rate of cooling, you can insulate the crystallization vessel. This can be achieved by covering the flask with a watch glass and placing it in a location free from drafts.[3]

Question: The yield of my this compound crystals is very low. What are the possible reasons?

Answer: A low yield can be attributed to several factors, from using too much solvent to premature filtration.

  • Excess Solvent: If too much solvent is used, a significant portion of the this compound will remain in the mother liquor even after cooling. To check for this, take a small sample of the mother liquor and evaporate it. A large amount of residue indicates that more crystals could be recovered by further concentrating the mother liquor.

  • Premature Filtration: Ensure the solution has been allowed to cool completely, and crystallization has ceased before filtering. Cooling the mixture in an ice bath for a period can help maximize the yield.[3]

  • Washing with Inappropriate Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.

Frequently Asked Questions (FAQs)

What is the best solvent for crystallizing this compound?

Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol. A good starting point for crystallization would be to dissolve the compound in a minimal amount of hot methanol and then allow it to cool. If the compound is too soluble in methanol, a co-solvent system, such as methanol-water or methanol-hexane, could be employed. The ideal solvent or solvent system will need to be determined experimentally.[4]

At what temperature should I store this compound?

For long-term storage, this compound powder should be kept at -20°C. If dissolved in DMSO, it can be stored at 4°C for up to two weeks or at -80°C for up to six months.[5]

How can I improve the purity of my this compound crystals?

Slow, controlled crystallization is key to achieving high purity.[2] Ensure that all insoluble impurities are filtered out of the hot solution before cooling. If the initial crystals are still impure, a second recrystallization step can be performed.

Quantitative Data

PropertyValueSource
Molecular Formula C₁₁H₁₈O₄PubChem
Molecular Weight 214.26 g/mol PubChem
Solubility in DMSO SolubleDC Chemicals
Solubility in Methanol SolubleInferred from general organic acid solubility
Storage (Powder) -20°CDC Chemicals
Storage (in DMSO) 4°C (2 weeks), -80°C (6 months)DC Chemicals

Experimental Protocols

General Protocol for this compound Crystallization

This is a generalized protocol and may require optimization for your specific sample and purity requirements.

  • Solvent Selection: Begin by testing the solubility of a small amount of this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to find a suitable one where it is soluble when hot but less soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl to dissolve the compound completely. If there are insoluble impurities, proceed to the next step. If not, skip to step 4.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel for a period or by transferring them to a desiccator.

Visualizations

TroubleshootingWorkflow start Start Crystallization observe Observe Outcome start->observe no_xtals No Crystals Form observe->no_xtals Problem? oiling_out Oiling Out Occurs observe->oiling_out Problem? rapid_xtal Rapid Crystallization observe->rapid_xtal Problem? low_yield Low Yield observe->low_yield Problem? success Successful Crystallization observe->success No induce_nucleation Induce Nucleation (Scratch/Seed) no_xtals->induce_nucleation Yes reheat_add_solvent Re-heat and Add More Solvent oiling_out->reheat_add_solvent Yes add_more_solvent Use More Solvent rapid_xtal->add_more_solvent Yes check_mother_liquor Check Mother Liquor and Recrystallize low_yield->check_mother_liquor Yes induce_nucleation->observe Crystals Form concentrate Increase Concentration (Evaporate Solvent) induce_nucleation->concentrate Still No Crystals concentrate->observe slow_cooling Ensure Slow Cooling reheat_add_solvent->slow_cooling slow_cooling->observe add_more_solvent->slow_cooling check_mother_liquor->success

Caption: Troubleshooting workflow for this compound crystallization.

CrystallizationLogic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Proposed Solution no_crystals No Crystals undersaturated Undersaturated Solution no_crystals->undersaturated no_nucleation No Nucleation Sites no_crystals->no_nucleation oiling Oiling Out too_concentrated Too Concentrated oiling->too_concentrated cooling_too_fast Cooling Too Fast oiling->cooling_too_fast impure Impure Crystals impure->cooling_too_fast concentrate Concentrate Solution undersaturated->concentrate scratch_seed Scratch or Seed no_nucleation->scratch_seed add_solvent Add More Solvent too_concentrated->add_solvent slow_cooling Slow Down Cooling cooling_too_fast->slow_cooling

Caption: Logical relationships in crystallization troubleshooting.

References

Technical Support Center: Enhancing the Bioavailability of Piliformic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the hypothetical compound, piliformic acid. This compound is characterized as a poorly water-soluble weak acid, a common challenge in drug development.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of a poorly soluble weak acid like this compound?

Poor oral bioavailability of a compound like this compound typically stems from two main challenges: low aqueous solubility and poor permeability across the intestinal epithelium.[1][2] A low dissolution rate in the gastrointestinal fluids can limit the amount of drug available for absorption.[1] Additionally, the drug may be subject to first-pass metabolism in the liver, where it is broken down before it can reach systemic circulation.[3]

Q2: What initial formulation strategies should be considered to improve the bioavailability of this compound?

For a poorly water-soluble compound, several formulation strategies can be explored:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the drug's surface area, which can enhance the dissolution rate.[3][4]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer carrier can improve its apparent solubility and dissolution.[5][6]

  • Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and may facilitate lymphatic uptake, potentially bypassing first-pass metabolism.[7][8]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility and dissolution rate.[5][9]

Q3: How can I assess the intestinal permeability of this compound?

The Caco-2 cell permeability assay is a widely used in vitro model to predict human oral absorption.[10][11] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[11][12] By measuring the transport of this compound across this monolayer, you can estimate its potential for in vivo absorption.[11]

Troubleshooting Guides

Problem: this compound shows poor and inconsistent exposure in vivo.
Potential Cause Troubleshooting Steps
Low Aqueous Solubility 1. Particle Size Reduction: Employ micronization or nanonization to increase the surface area and dissolution rate.[4][13] 2. Formulation Strategies: Explore amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or cyclodextrin complexation to enhance solubility.[5][7][14]
Poor Intestinal Permeability 1. In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).[11][12] 2. Identify Efflux: In the Caco-2 assay, include P-gp inhibitors (e.g., verapamil) to assess if this compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[12]
Significant First-Pass Metabolism 1. In Vitro Metabolism Studies: Use liver microsomes or S9 fractions to evaluate the metabolic stability of this compound.[15] 2. Lipid-Based Formulations: Consider formulations that promote lymphatic absorption, which can partially bypass the liver.[4]
Formulation Instability 1. Physical and Chemical Stability: Assess the stability of your dosing formulation over time and under relevant conditions to check for precipitation or degradation.[3]
Variability in Animal Studies 1. Food Effects: Conduct studies in both fasted and fed animals to understand the impact of food on absorption.[3][16] 2. Consistent Dosing: Ensure accurate and consistent oral gavage techniques.[3]

Quantitative Data Summary

The following tables summarize hypothetical data from in vivo pharmacokinetic studies comparing different formulations of this compound.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Single 10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 150 ± 352.0600 ± 120100
Micronized Suspension 350 ± 601.51500 ± 250250
Nanoparticle Formulation 800 ± 1501.04800 ± 700800
Lipid-Based Formulation (SEDDS) 1200 ± 2200.757200 ± 9501200
Cyclodextrin Complex 650 ± 1101.03900 ± 550650

Table 2: In Vitro Permeability of this compound in Caco-2 Cells

ParameterValueInterpretation
Apparent Permeability (Papp) (A→B) 0.5 x 10⁻⁶ cm/sLow Permeability
Apparent Permeability (Papp) (B→A) 2.5 x 10⁻⁶ cm/sPotential for Efflux
Efflux Ratio (Papp B→A / Papp A→B) 5.0Strong evidence of active efflux

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of different this compound formulations after oral administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used.[15] Animals are fasted overnight before dosing.[15]

  • Dosing: A single oral dose of the this compound formulation (e.g., 10 mg/kg) is administered via oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.[15]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[15]

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC.[15]

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21 days to form a differentiated monolayer.[10][12]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[11][12]

  • Permeability Assay:

    • The transport of this compound (e.g., at a concentration of 10 µM) is measured in both directions: apical to basolateral (A→B) to assess absorption, and basolateral to apical (B→A) to assess efflux.[11]

    • To investigate the involvement of P-gp efflux, the assay is also performed in the presence of a P-gp inhibitor like verapamil.[12]

  • Sample Analysis: Samples from the donor and receiver compartments are collected at specific time points and the concentration of this compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined to assess the extent of active transport. An efflux ratio greater than 2 is indicative of significant efflux.[12]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis Aqueous_Suspension Aqueous Suspension Caco2 Caco-2 Permeability Assay Aqueous_Suspension->Caco2 PK_Study Pharmacokinetic Study (Rats) Aqueous_Suspension->PK_Study Micronized Micronized Suspension Micronized->PK_Study Nanoparticles Nanoparticle Formulation Nanoparticles->PK_Study Lipid_Based Lipid-Based (SEDDS) Lipid_Based->PK_Study Cyclodextrin Cyclodextrin Complex Cyclodextrin->PK_Study PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC) PK_Study->PK_Parameters Bioavailability Determine Relative Bioavailability PK_Parameters->Bioavailability

Caption: Experimental workflow for enhancing this compound bioavailability.

bioavailability_factors Bioavailability Bioavailability Absorption Absorption Bioavailability->Absorption Metabolism Metabolism Bioavailability->Metabolism Solubility Solubility Absorption->Solubility Permeability Permeability Absorption->Permeability First_Pass First-Pass Effect Metabolism->First_Pass

Caption: Key factors influencing the oral bioavailability of a drug.

signaling_pathway_absorption Oral_Admin Oral Administration of this compound Dissolution Dissolution in GI Fluids Oral_Admin->Dissolution Absorption_Process Absorption across Intestinal Epithelium Dissolution->Absorption_Process Portal_Vein Portal Vein Circulation Absorption_Process->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Metabolites Excretion Excretion Liver->Excretion Systemic_Circulation->Excretion

Caption: Pathway of oral drug absorption and first-pass metabolism.

References

Refining analytical methods for quantifying piliformic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Piliformic Acid Quantification

Disclaimer: "this compound" is not a recognized standard compound in widespread chemical literature. The following guide is a comprehensive template designed for researchers working with a novel or proprietary acidic small molecule, referred to herein as "this compound." The methodologies, troubleshooting advice, and data are based on established principles for the analysis of polar organic acids.[1][2] All parameters and protocols require optimization and validation for the specific analyte.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary analytical techniques for quantifying this compound in biological matrices?

A1: For quantifying a polar organic molecule like this compound, the most common and robust techniques are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

  • HPLC-UV: This is a good starting point, especially for formulations or in-vitro samples with relatively high concentrations. Since organic acids typically have a carboxyl group, they absorb in the low UV range (~210 nm).[2]

  • LC-MS/MS: This is the gold standard for complex biological matrices (e.g., plasma, urine, tissue homogenates) due to its superior sensitivity and selectivity.[3][4] It allows for the accurate quantification of analytes at very low concentrations.

Q2: My this compound peak has poor shape (tailing or fronting) in my reversed-phase HPLC analysis. What are the common causes?

A2: Poor peak shape is a frequent issue, especially with polar and acidic compounds on C18 columns.[5]

  • Peak Tailing: Often caused by strong interactions between the acidic analyte and residual silanol groups on the silica-based column packing.[5] Another cause can be column overload.[4][5]

  • Peak Fronting: This is less common but can be caused by sample solvent being stronger than the mobile phase or column collapse/degradation.[5]

  • Broad Peaks: May result from column degradation, slow kinetics, or extra-column volume.[5]

Q3: I'm observing a drift in the retention time of this compound across my injection sequence. What should I investigate?

A3: Retention time shifts can compromise data integrity.[4] Common causes include:

  • Inadequate Column Equilibration: Ensure at least 10 column volumes of mobile phase pass through the column between gradient runs.[6]

  • Mobile Phase Instability: The pH of buffered mobile phases can change over time, or volatile organic components can evaporate, altering the composition.[6] It is recommended to prepare mobile phases fresh daily.[7]

  • Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as temperature affects mobile phase viscosity and analyte retention.[2][7]

  • Pump Performance: Inconsistent pump flow or mixing can lead to shifting retention times.[8]

Q4: My LC-MS/MS signal for this compound is weak or inconsistent. How can I improve sensitivity?

A4: Low sensitivity in LC-MS/MS can stem from several factors:

  • Poor Ionization: this compound, as an acid, will likely ionize best in negative ion mode (ESI-). However, positive mode (ESI+) with adduct formation should also be tested. Mobile phase pH is critical; for negative mode, a slightly basic pH can enhance deprotonation, while for positive mode, an acidic pH (e.g., using formic acid) is standard.[9]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. Improve sample clean-up (see Protocol 2) or adjust chromatography to separate this compound from the interfering components.

  • In-source Fragmentation/Conversion: Some molecules can be unstable in the ion source. For example, glutamine can cyclize to pyroglutamic acid in the ESI source, leading to a loss of the intended signal.[10] This requires careful optimization of source parameters like fragmentor voltage.[10]

Troubleshooting Guides

Guide 1: HPLC-UV - Poor Peak Resolution and Shape

This guide provides a systematic approach to troubleshooting common chromatographic issues.

Symptom Potential Cause Recommended Action
Peak Tailing Secondary interactions with column silanols.Lower mobile phase pH (e.g., add 0.1% formic or phosphoric acid) to suppress analyte ionization.[11] Use a column with end-capping or a different stationary phase.
Column overload.Reduce injection concentration/volume.[5]
Peak Fronting Sample solvent stronger than mobile phase.Dissolve sample in the initial mobile phase or a weaker solvent.
Column degradation/void.Flush the column. If the problem persists, replace the column.[5]
Split Peaks Clogged inlet frit or column void.Reverse-flush the column (if permitted by the manufacturer). Check for blockages in the injector or tubing.[8]
Sample injection issue.Ensure the injector needle and port are clean.[7][8]
Poor Resolution Inadequate separation conditions.Optimize the mobile phase gradient or isocratic composition.[5] Try a different column stationary phase for alternative selectivity.[6]
Column has lost efficiency.Replace the guard column and/or the analytical column.[6]
Guide 2: LC-MS/MS - Signal Instability and Contamination

This guide addresses issues related to mass spectrometry detection.

Symptom Potential Cause Recommended Action
Noisy Baseline Contaminated mobile phase or solvents.Use high-purity, LC-MS grade solvents and reagents.[7] Filter and degas mobile phases.[7]
Air bubbles in the system.Purge the pump and ensure all lines are free of bubbles.[7][8]
Detector instability or contamination.Clean the ion source. Check for stable spray in the source.[4]
Ghost Peaks Carryover from previous injection.Run a blank injection after a high-concentration sample.[6] Implement a robust needle wash step in the autosampler method.[7]
Contaminated mobile phase.Prepare fresh mobile phase.[6][7]
Drifting Signal Intensity Ion source contamination.Clean the ion source components (capillary, skimmer).[4]
Unstable electrospray.Optimize spray needle position, gas flows, and temperatures.
Matrix effects.Dilute the sample or improve the sample preparation method (e.g., use SPE instead of protein precipitation).

Experimental Protocols

Protocol 1: General HPLC-UV Method for this compound

This protocol serves as a starting point for method development.

  • Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[12]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 60% B

    • 15-17 min: Hold at 60% B

    • 17.1-20 min: Return to 5% B for equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation (Simple): Dilute sample in Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.[7]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma

This protocol is for cleaning up complex biological samples prior to LC-MS/MS analysis.

  • SPE Cartridge: Strong Anion Exchange (SAX) or a polymeric reversed-phase (e.g., Agilent Bond Elut PPL) cartridge.[13][14]

  • Sample Pre-treatment: Thaw plasma sample. Vortex. Take 200 µL of plasma and add 600 µL of 4% phosphoric acid in water. Vortex to mix. This step acidifies the sample to ensure the analyte is in its neutral form for some sorbents or charged for others.

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of 5% Formic Acid in Methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial LC mobile phase. Vortex and transfer to an autosampler vial.

Quantitative Data Summary

The following tables present hypothetical data from method development experiments.

Table 1: Effect of Mobile Phase pH on Retention Time (RT) and Peak Shape

pH of Aqueous PhaseAnalyte FormRetention Time (min)Tailing Factor
2.5 (0.1% H₃PO₄)Non-ionized (COOH)8.21.1
4.5 (Acetate Buffer)Partially ionized6.51.8
7.0 (Phosphate Buffer)Fully ionized (COO⁻)3.12.5

Table 2: Hypothetical LC-MS/MS Validation Summary

ParameterResultAcceptance Criteria
Linear Range 1 - 2500 ng/mLR² > 0.99
Limit of Quantitation (LOQ) 1 ng/mLS/N > 10
Intra-day Precision (%RSD) < 5.5%< 15%
Inter-day Precision (%RSD) < 6.1%< 15%
Accuracy (% Recovery) 92% - 108%85% - 115%
Matrix Effect 95%80% - 120%

(Note: Data is illustrative. Actual results will vary based on the specific properties of this compound and the analytical system.)

Visualizations

G_Troubleshooting cluster_0 Start: Poor Peak Shape cluster_1 Investigation Path cluster_2 Solutions Start Identify Issue: Peak Tailing/Fronting/Splitting Check_Sample Is sample solvent stronger than mobile phase? Start->Check_Sample Check_Conc Is sample concentration too high? Check_Sample->Check_Conc No Sol_Solvent Action: Dissolve sample in mobile phase Check_Sample->Sol_Solvent Yes Check_pH Is mobile phase pH appropriate for analyte? Check_Conc->Check_pH No Sol_Conc Action: Dilute sample Check_Conc->Sol_Conc Yes Check_Column Is column old or clogged? Check_pH->Check_Column Yes Sol_pH Action: Adjust pH (e.g., add 0.1% acid) Check_pH->Sol_pH No Sol_Column Action: Flush or replace column Check_Column->Sol_Column Yes G_SPE_Workflow Start Start: Plasma Sample Pretreat 1. Pre-treat Sample (Acidify/Dilute) Start->Pretreat Condition 2. Condition SPE Cartridge (Methanol -> Water) Pretreat->Condition Load 3. Load Sample Condition->Load Wash 4. Wash Cartridge (Remove Interferences) Load->Wash Elute 5. Elute this compound (e.g., Acidified Methanol) Wash->Elute Evaporate 6. Evaporate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for LC-MS/MS Reconstitute->End G_Validation cluster_Properties Core Method Properties Core Reliable Quantitative Method Accuracy Accuracy (Closeness to true value) Core->Accuracy Precision Precision (Repeatability) Core->Precision Selectivity Selectivity (Analyte vs. Interferences) Core->Selectivity Sensitivity Sensitivity (LOD/LOQ) Core->Sensitivity Linearity Linearity & Range Core->Linearity Robustness Robustness (Resists small variations) Core->Robustness

References

Technical Support Center: Piliformic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on scaling up piliformic acid production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of scaling up this compound production.

Issue 1: Low this compound Titer in Shake Flask Experiments

Possible Causes and Solutions:

  • Suboptimal Growth Medium: The composition of the growth medium is crucial for both microbial growth and secondary metabolite production.[1][2]

    • Solution: Systematically evaluate different carbon and nitrogen sources. Slowly assimilated carbon sources, like galactose, can sometimes enhance secondary metabolite yields.[1] Test a range of concentrations for key media components.

  • Incorrect Induction Conditions: The timing and concentration of the inducer for the this compound biosynthesis pathway can significantly impact the final titer.

    • Solution: Optimize the induction time, typically when the culture reaches the mid-logarithmic growth phase (OD600 of 0.5-0.6), and test a range of inducer concentrations.[3]

  • Suboptimal Physical Parameters: Temperature and pH can dramatically affect enzyme activity and overall cell metabolism.[4][5][6]

    • Solution: Perform a temperature and pH optimization study. Some processes benefit from a lower temperature during the production phase to reduce metabolic stress.[7]

Issue 2: Poor Yield After Scaling Up to Benchtop Fermenter

Possible Causes and Solutions:

  • Inadequate Oxygen Supply: Oxygen transfer can become a limiting factor in larger-scale fermenters, impacting cell growth and the production of this compound.[8]

    • Solution: Increase the agitation speed and/or the aeration rate. Monitor the dissolved oxygen (DO) level and ensure it does not drop to zero.

  • Nutrient Gradients: In larger vessels, inefficient mixing can lead to localized areas of nutrient depletion or excess, stressing the cells.[8]

    • Solution: Optimize the agitation and aeration strategy to ensure homogenous mixing. Consider implementing a fed-batch strategy to maintain optimal nutrient levels.[4]

  • Accumulation of Inhibitory Byproducts: High cell densities in a fermenter can lead to the accumulation of toxic byproducts that inhibit this compound production.

    • Solution: Analyze the fermentation broth for common inhibitory byproducts. If identified, consider media modifications or in-situ product removal strategies.

Issue 3: Formation of Insoluble Precipitate During Fermentation

Possible Causes and Solutions:

  • This compound Salt Precipitation: If the pH is not well-controlled, the produced this compound can react with salts in the media to form insoluble precipitates, especially if its concentration exceeds its solubility limit.[6]

    • Solution: Maintain strict pH control throughout the fermentation process.[6] Analyze the precipitate to confirm its composition.

  • Protein Aggregation: Overexpression of the biosynthetic pathway enzymes can sometimes lead to the formation of inclusion bodies.[7]

    • Solution: Lower the induction temperature and/or reduce the inducer concentration to slow down protein synthesis and allow for proper folding.[3]

Issue 4: Difficulty in Extracting this compound from Fermentation Broth

Possible Causes and Solutions:

  • Inefficient Solvent Extraction: The choice of solvent and the extraction pH are critical for efficient recovery of organic acids.[9][10]

    • Solution: Screen a panel of organic solvents with varying polarities. Adjust the pH of the fermentation broth to below the pKa of this compound to ensure it is in its protonated, more organic-soluble form. Successive extractions can also improve recovery rates.[9]

  • Emulsion Formation: The presence of cell debris and other biomolecules can lead to the formation of stable emulsions during solvent extraction, making phase separation difficult.

    • Solution: Pre-treat the fermentation broth by centrifugation and/or microfiltration to remove cells and larger debris before extraction.[11]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing the fermentation medium for this compound production?

A1: A good starting point is to use a rich medium to support initial cell growth, followed by a switch to a production medium that may have a different carbon-to-nitrogen ratio. It is recommended to systematically test different carbon and nitrogen sources.[1][2] For example, you can compare a rapidly metabolizable sugar like glucose with a slower-to-metabolize source.

Q2: How can I improve the genetic stability of my engineered strain for consistent this compound production?

A2: Genetic instability, especially the loss of recombinant plasmids, can be a challenge during scale-up due to the increased number of cell divisions.[12] Ensure that the appropriate antibiotic selection pressure is maintained throughout the seed train and production fermentation. Additionally, consider genomic integration of the this compound biosynthesis pathway, which is generally more stable than plasmid-based expression.

Q3: What analytical methods are recommended for quantifying this compound in the fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying organic acids like this compound. A C18 reversed-phase column with a UV detector is typically used. The mobile phase is often a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol.

Q4: My this compound product is impure after a single extraction step. What are some common purification strategies?

A4: After the initial extraction, further purification is often necessary.[13] Common downstream processing steps for organic acids include:

  • Crystallization: If the this compound is a solid at room temperature, crystallization from the organic solvent can be a highly effective purification step.

  • Chromatography: Various chromatography techniques, such as silica gel chromatography or ion-exchange chromatography, can be used to separate this compound from structurally similar impurities.

  • Back-extraction: The this compound can be back-extracted from the organic phase into a fresh aqueous phase at a high pH. This can help to remove neutral and basic impurities.

Q5: What are some metabolic engineering strategies to increase this compound yield?

A5: Metabolic engineering can be a powerful tool to enhance production.[14][15] Key strategies include:

  • Overexpression of rate-limiting enzymes: Identify and overexpress the genes encoding enzymes that are bottlenecks in the this compound biosynthetic pathway.[16]

  • Knockout of competing pathways: Delete genes that divert precursors away from the this compound pathway.[16][17]

  • Improving precursor supply: Engineer the host's central metabolism to increase the intracellular availability of the direct precursors to this compound.

Data Presentation

Table 1: Effect of Carbon Source on this compound Titer

Carbon Source (10 g/L)Biomass (OD600)This compound Titer (mg/L)
Glucose4.2150
Fructose4.0145
Sucrose4.5162
Galactose3.8210

Table 2: Optimization of Induction Conditions

Induction OD600Inducer Conc. (mM)This compound Titer (mg/L)
0.40.1180
0.60.1250
0.80.1230
0.60.05210
0.60.2245

Table 3: Solvent Screening for this compound Extraction

SolventPartition Coefficient (K)Recovery (%)
Ethyl Acetate3.578
1-Butanol5.284
3-Methyl-1-butanol6.891
Heptane0.215

Experimental Protocols

Protocol 1: Shake Flask Cultivation for this compound Production

  • Prepare the seed culture by inoculating a single colony of the engineered strain into 5 mL of LB medium with the appropriate antibiotic and incubate overnight at 37°C with shaking.[3]

  • Inoculate 50 mL of production medium in a 250 mL baffled flask with the overnight seed culture to an initial OD600 of 0.05.

  • Incubate at 30°C with shaking at 200 rpm.

  • When the culture reaches an OD600 of 0.6, add the inducer to the final desired concentration.

  • Continue to incubate for another 48-72 hours.

  • Collect a sample for biomass measurement (OD600) and this compound quantification by HPLC.

Protocol 2: Solvent Extraction of this compound

  • Harvest 10 mL of the fermentation broth by centrifugation at 8000 rpm for 10 minutes to pellet the cells.[11]

  • Transfer the supernatant to a new tube.

  • Adjust the pH of the supernatant to 2.5 with 1M HCl.

  • Add an equal volume (10 mL) of 3-methyl-1-butanol and vortex vigorously for 2 minutes.[9]

  • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic phases.

  • Carefully collect the upper organic phase for analysis.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing strain Engineered Strain seed Seed Culture strain->seed flask Shake Flask Culture seed->flask fermenter Fermenter flask->fermenter harvest Harvest fermenter->harvest extraction Solvent Extraction harvest->extraction purification Purification extraction->purification product This compound purification->product

Caption: High-level workflow for this compound production.

troubleshooting_low_yield cluster_fermentation Fermentation Issues cluster_strain Strain Issues cluster_solutions Potential Solutions start Low this compound Yield media Suboptimal Medium? start->media conditions Incorrect Conditions (pH, Temp)? start->conditions oxygen Low Dissolved Oxygen? start->oxygen instability Genetic Instability? start->instability metabolism Metabolic Burden? start->metabolism optimize_media Optimize Media Components media->optimize_media optimize_cond Optimize pH & Temperature conditions->optimize_cond increase_aeration Increase Agitation/Aeration oxygen->increase_aeration check_stability Sequence Plasmid / Genomic Integration instability->check_stability reduce_expression Lower Induction Level metabolism->reduce_expression

Caption: Troubleshooting logic for low this compound yield.

References

Identifying and minimizing degradation products of piliformic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Amoxicillin Degradation

Disclaimer: The compound "piliformic acid" could not be found in scientific literature or chemical databases. To fulfill the structural and formatting requirements of your request, this technical support center has been created using Amoxicillin as a well-documented example of a pharmaceutical compound prone to degradation. All data, pathways, and protocols herein are specific to Amoxicillin.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Amoxicillin?

A1: The primary degradation of Amoxicillin occurs via hydrolysis of the β-lactam ring.[1][2][3][4] This leads to the formation of several key degradation products, including:

  • Amoxicillin Penicilloic Acid (ADP1/2): Formed by the initial opening of the β-lactam ring.[1][5][6]

  • Amoxicillin Penilloic Acid (ADP4/5): Results from the decarboxylation of amoxicillin penicilloic acid.[1][5]

  • Amoxicillin 2',5'-Diketopiperazine (ADP8/9): An intramolecular cyclization product that is a major degradant found in environmental samples.[1][5]

  • Phenol Hydroxypyrazine (ADP6): Another identified degradation product.[5]

  • Amoxicillin-S-oxide (ADP3): An oxidation product.[5]

Q2: My Amoxicillin solution is showing unexpected peaks in the chromatogram. What could they be?

A2: Unexpected peaks are likely degradation products. The specific degradants depend on the stress conditions (pH, temperature, light, presence of oxidizing agents). Acidic and alkaline hydrolysis, oxidation, and photolysis can produce a range of products.[7][8] For definitive identification, techniques like LC-MS/MS are recommended to elucidate the structures of these unknown peaks by analyzing their mass-to-charge ratio and fragmentation patterns.[9]

Q3: How can I minimize the degradation of Amoxicillin in my experiments?

A3: To minimize degradation, consider the following:

  • pH Control: Amoxicillin exhibits maximum stability in the pH range of 5-7.[10] Degradation is accelerated at highly acidic or alkaline pH.[11]

  • Temperature: Store Amoxicillin solutions at refrigerated temperatures (e.g., 2-8°C) when not in use. Elevated temperatures significantly increase the rate of hydrolysis.[10]

  • Light Protection: Protect solutions from direct exposure to UV or strong light, as photolysis can occur.[7][12][13]

  • Use of Co-solvents: While Amoxicillin is often dissolved in aqueous buffers, ensure any co-solvents used do not catalyze degradation.

  • Fresh Preparation: Prepare solutions fresh daily, if possible. The stability of Amoxicillin in solution can be limited to a matter of hours or days depending on the conditions.[7][8]

Q4: What is a stability-indicating HPLC method and why do I need one?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (in this case, Amoxicillin) without interference from its degradation products, impurities, or excipients.[7][8][14][15] It is crucial for determining the shelf-life of a drug product and for understanding how different environmental factors affect its stability. These methods are validated by subjecting the drug to stress conditions (forced degradation) to ensure that any degradants formed are well-separated from the parent peak.[16]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid loss of Amoxicillin peak area in HPLC. 1. Incorrect pH of mobile phase or sample diluent. 2. High temperature of autosampler or column. 3. Solution prepared too far in advance. 1. Adjust the pH of your solutions to be within the optimal range of 5-7.[10]2. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).3. Prepare Amoxicillin solutions fresh before each analytical run.[7][8]
Poor peak shape or splitting for Amoxicillin. 1. Column degradation. 2. Interaction with metal ions. 3. Inappropriate mobile phase composition. 1. Use a new or validated C18 column.2. Consider adding a chelating agent like EDTA to the mobile phase if metal contamination is suspected.3. Ensure the mobile phase is well-mixed and degassed. Adjust the organic-to-aqueous ratio if necessary.
Multiple, unresolved peaks appearing over time. Progressive degradation of Amoxicillin into various products. 1. Optimize the HPLC gradient to improve the separation of degradation products.[17]2. Use a mass spectrometer (LC-MS) to identify the co-eluting species.[9]3. Re-evaluate storage conditions to slow the degradation process.

Quantitative Data Summary

Table 1: Degradation Kinetics of Amoxicillin under Simulated Sunlight Data adapted from studies on the photodegradation of Amoxicillin.

pHRate Constant (k, h⁻¹)Half-life (t₁/₂, h)Reference
4.0Varies with conditions~89.6 (with anatase)[1]
5.5Varies with conditionsData not specified[18]
7.0Varies with conditionsData not specified[18]

Table 2: Shelf-life of Amoxicillin Solutions at Different Concentrations and Temperatures Data extrapolated from stability studies.

ConcentrationpHTemperature (°C)Shelf-life (hours)Reference
1 mg/mL6.53404.85[10]
1 mg/mL6.5325 (extrapolated)22.8[10]
15 mg/mL8.34400.11[10]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Amoxicillin

This protocol describes a general reversed-phase HPLC method for the simultaneous determination of Amoxicillin and its degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A system with a UV detector or a Photodiode Array (PDA) detector.[7][8]

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[7][8]

  • Mobile Phase:

    • A: Phosphate buffer (pH 5.0).

    • B: Methanol or Acetonitrile.

    • Gradient or isocratic elution may be used. A common isocratic ratio is 95:5 (v/v) of Buffer A to B.[7][8]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection Wavelength: 220 nm or 267 nm.[7][14]

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 20 µL.

2. Reagent Preparation:

  • Phosphate Buffer (pH 5.0): Prepare a solution of monobasic potassium phosphate in HPLC-grade water and adjust the pH to 5.0 using phosphoric acid or potassium hydroxide. Filter through a 0.45 µm filter.

  • Standard Solution: Accurately weigh and dissolve Amoxicillin trihydrate in the mobile phase or a suitable diluent (e.g., 0.01 M HCl) to a known concentration (e.g., 0.8 mg/mL).[14]

  • Sample Solution: Dilute the experimental sample containing Amoxicillin to fall within the linear range of the method.

3. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solutions.

  • Identify the Amoxicillin peak based on the retention time of the standard. Other peaks can be designated as degradation products.

4. Validation (Forced Degradation):

  • Acid Hydrolysis: Treat the Amoxicillin solution with 0.1 M HCl at 60°C for 2 hours.

  • Alkaline Hydrolysis: Treat the Amoxicillin solution with 0.1 M NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: Treat the Amoxicillin solution with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Heat the solid drug or solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the Amoxicillin solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples using the HPLC method to ensure the degradation peaks are resolved from the main Amoxicillin peak.

Visualizations

cluster_pathway Amoxicillin Degradation Pathway Amoxicillin Amoxicillin Penicilloic_Acid Amoxicillin Penicilloic Acid Amoxicillin->Penicilloic_Acid Hydrolysis (β-Lactam Opening) Penilloic_Acid Amoxicillin Penilloic Acid Penicilloic_Acid->Penilloic_Acid Decarboxylation Diketopiperazine Amoxicillin 2',5'-Diketopiperazine Penicilloic_Acid->Diketopiperazine Intramolecular Cyclization

Caption: Primary hydrolytic degradation pathway of Amoxicillin.

cluster_workflow HPLC Analysis Workflow A Prepare Mobile Phase & Standard/Sample Solutions B Equilibrate HPLC System with Mobile Phase A->B C Inject Blank (Diluent) B->C D Perform System Suitability Test (Inject Standard) C->D E Inject Sample(s) D->E F Integrate Peaks & Quantify Amoxicillin E->F G Identify Degradation Peaks F->G

Caption: Standard workflow for HPLC analysis of Amoxicillin.

cluster_troubleshooting Troubleshooting Degradation rect_node rect_node start Unexpected Peaks or Loss of Main Peak? check_pH Is Solution pH between 5 and 7? start->check_pH check_temp Is Solution Stored Cold (2-8°C)? check_pH->check_temp Yes solution_pH Adjust pH to 5-7 check_pH->solution_pH No check_age Was Solution Freshly Prepared? check_temp->check_age Yes solution_temp Store at 2-8°C & Protect from Light check_temp->solution_temp No solution_age Prepare Fresh Solutions Before Use check_age->solution_age No end_node Degradation Minimized check_age->end_node Yes solution_pH->check_temp solution_temp->check_age solution_age->end_node

Caption: Decision tree for minimizing Amoxicillin degradation.

References

Technical Support Center: Optimizing Piliformic Acid Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of piliformic acid delivery systems. This compound is a medium-chain fatty acid with potential therapeutic applications.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation with this compound-loaded nanoparticles for targeted cancer therapy.

Frequently Asked Questions (FAQs)

What is the proposed mechanism of action for targeted this compound lipid nanoparticles (LNPs)?

Targeted this compound LNPs are designed to selectively deliver the therapeutic agent to cancer cells, minimizing off-target effects. The proposed mechanism involves the encapsulation of this compound within a lipid-based nanoparticle. The surface of this nanoparticle is functionalized with a targeting ligand, such as an antibody or aptamer, that specifically binds to receptors overexpressed on the surface of cancer cells.[2][3] This targeted binding facilitates the uptake of the LNP by cancer cells, leading to the intracellular release of this compound and subsequent therapeutic effects.[4]

What are the critical quality attributes (CQAs) to monitor for this compound LNP formulation?

Several CQAs are crucial for ensuring the efficacy and safety of this compound LNPs. These include:

  • Particle Size and Polydispersity Index (PDI): The size of the nanoparticles influences their biodistribution and cellular uptake.[4] A narrow size distribution (low PDI) is desirable for batch-to-batch consistency.

  • Encapsulation Efficiency (%EE): This parameter determines the amount of this compound successfully loaded into the LNPs and is critical for dosage calculations.

  • Drug Loading (%DL): Represents the weight percentage of the drug relative to the total weight of the nanoparticle.[5]

  • Zeta Potential: Indicates the surface charge of the nanoparticles, which affects their stability in suspension and interactions with biological membranes.

  • In Vitro Drug Release Profile: Characterizes the rate and extent of this compound release from the LNPs under physiological conditions.

How can I improve the encapsulation efficiency of this compound in my LNP formulation?

Low encapsulation efficiency can be due to several factors. Consider the following troubleshooting steps:

  • Optimize the Lipid Composition: The choice of lipids and their ratios is critical. For hydrophobic drugs like this compound, a higher proportion of solid lipids can enhance encapsulation.[6][7]

  • Adjust the Drug-to-Lipid Ratio: Increasing the lipid concentration relative to the drug may improve encapsulation, although this can decrease the overall drug loading.

  • Modify the Formulation Process: Factors such as the homogenization speed, temperature, and sonication time can impact nanoparticle formation and drug encapsulation. A systematic optimization of these parameters is recommended.

  • Utilize a Hydrophobic Ion-Pairing Strategy: If this compound has a chargeable group, forming an ion pair with a lipophilic counter-ion can increase its hydrophobicity and improve its partitioning into the lipid core.

My this compound LNPs are aggregating. What are the potential causes and solutions?

Aggregation of LNPs can compromise their therapeutic efficacy and safety.[8] Potential causes and solutions include:

  • Insufficient Surface Stabilization: The concentration of the stabilizing agent (e.g., a PEGylated lipid) may be too low. Increase the molar percentage of the stabilizer in the lipid formulation.

  • Inappropriate pH or Ionic Strength of the Buffer: The pH and ionic strength of the suspension medium can affect the zeta potential and stability of the LNPs.[8] Ensure the buffer is optimized for LNP stability.

  • High Nanoparticle Concentration: Overly concentrated LNP suspensions can lead to aggregation.[8] Diluting the formulation may resolve this issue.

  • Improper Storage Conditions: Freeze-thaw cycles or storage at inappropriate temperatures can induce aggregation. Store the LNPs at the recommended temperature and avoid repeated freezing and thawing.

Troubleshooting Guides

Issue 1: Low In Vitro Cytotoxicity of Targeted this compound LNPs
Possible Cause Troubleshooting Step Expected Outcome
Inefficient cellular uptake of LNPsConfirm the expression of the target receptor on the cancer cell line being used via flow cytometry or western blotting.Increased cellular uptake and cytotoxicity.
Increase the density of the targeting ligand on the LNP surface.
Premature drug releaseAnalyze the in vitro drug release profile at physiological pH (7.4).Slower drug release in circulation and higher intracellular concentration.
Modify the lipid composition to create a more rigid lipid core, reducing drug leakage.
Drug resistance of the cancer cell lineTest the cytotoxicity of free this compound on the same cell line to determine its intrinsic activity.Understanding of the baseline sensitivity of the cells to the drug.
Consider using a different cancer cell line with known sensitivity to similar therapeutic agents.
Issue 2: High Off-Target Toxicity in Animal Models
Possible Cause Troubleshooting Step Expected Outcome
Non-specific binding of LNPsIncrease the PEGylation density on the LNP surface to reduce non-specific protein adsorption and uptake by the reticuloendothelial system (RES).[9]Reduced accumulation in non-target organs and lower toxicity.
Ensure the targeting ligand has high specificity for the tumor-associated antigen.
Instability of the LNPs in vivoCharacterize the stability of the LNPs in serum-containing media.Improved LNP stability and prolonged circulation time.
Optimize the lipid composition and stabilizer concentration to enhance in vivo stability.
Rapid clearance of LNPsEvaluate the particle size of the LNPs. Particles larger than 200 nm are more rapidly cleared by the RES.[4]Optimized particle size for longer circulation and enhanced tumor accumulation.
Adjust the formulation and processing parameters to achieve a smaller particle size.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded LNPs by Microfluidics

This protocol describes the formulation of this compound-loaded LNPs using a microfluidic mixing device.

Materials:

  • This compound

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Dissolve this compound, ionizable lipid, helper lipid, cholesterol, and PEGylated lipid in ethanol to prepare the lipid-ethanol phase.

  • Prepare the aqueous phase by dissolving the appropriate buffer salts in water (e.g., citrate buffer, pH 4.0).

  • Set the flow rates for the lipid-ethanol phase and the aqueous phase on the microfluidic mixing device. A typical flow rate ratio is 1:3 (ethanol:aqueous).

  • Pump the two phases through the microfluidic device, where they will rapidly mix, leading to the self-assembly of the LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS (pH 7.4) to remove the ethanol and unencapsulated this compound.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 2: Determination of Encapsulation Efficiency and Drug Loading

Materials:

  • This compound-loaded LNP suspension

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • High-performance liquid chromatography (HPLC) system

  • Centrifugal filter units (e.g., Amicon Ultra)

Procedure:

  • Total Drug Concentration:

    • Take a known volume of the LNP suspension and add lysis buffer to disrupt the nanoparticles and release the encapsulated drug.

    • Analyze the concentration of this compound in the lysed sample using a validated HPLC method. This gives the total drug concentration (C_total).

  • Free Drug Concentration:

    • Take a known volume of the intact LNP suspension and centrifuge it using a centrifugal filter unit to separate the unencapsulated (free) drug from the LNPs.

    • Analyze the concentration of this compound in the filtrate using HPLC. This gives the free drug concentration (C_free).

  • Calculations:

    • Encapsulation Efficiency (%EE): %EE = [(C_total - C_free) / C_total] * 100

    • Drug Loading (%DL): %DL = [Mass of encapsulated drug / Total mass of LNPs] * 100

Data Presentation

Table 1: Effect of Lipid Composition on LNP Characteristics
Formulation IDIonizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid (molar ratio)Particle Size (nm)PDI%EE
PA-LNP-0150:10:38.5:1.585.2 ± 3.10.12 ± 0.0292.5 ± 2.8
PA-LNP-0240:20:38.5:1.595.7 ± 4.50.15 ± 0.0385.1 ± 3.5
PA-LNP-0350:10:35:578.4 ± 2.90.11 ± 0.0195.3 ± 1.9
Table 2: In Vitro Cytotoxicity of this compound Formulations against Cancer Cell Line X
FormulationIC50 (µM)
Free this compound15.8 ± 1.2
Non-targeted PA-LNPs10.2 ± 0.9
Targeted PA-LNPs2.5 ± 0.3

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation prep_lipids Prepare Lipid-Ethanol Phase microfluidics Microfluidic Mixing prep_lipids->microfluidics prep_aqueous Prepare Aqueous Phase prep_aqueous->microfluidics dialysis Dialysis vs. PBS microfluidics->dialysis dls Particle Size & PDI (DLS) dialysis->dls hplc Encapsulation Efficiency (HPLC) dialysis->hplc zeta Zeta Potential dialysis->zeta cytotoxicity Cytotoxicity Assay dls->cytotoxicity hplc->cytotoxicity uptake Cellular Uptake Study cytotoxicity->uptake animal Animal Model Efficacy & Toxicity uptake->animal

Caption: Experimental workflow for the formulation, characterization, and evaluation of this compound LNPs.

signaling_pathway LNP Targeted LNP Receptor Tumor Cell Receptor LNP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release This compound Release Endosome->Release pH-mediated Target Intracellular Target Release->Target Inhibition Apoptosis Apoptosis Target->Apoptosis

Caption: Proposed mechanism of action for targeted this compound LNPs.

troubleshooting_logic start Low LNP Efficacy check_ee Is Encapsulation Efficiency > 90%? start->check_ee check_uptake Is Cellular Uptake Confirmed? check_ee->check_uptake Yes optimize_formulation Optimize Formulation (Lipid Ratio, Process) check_ee->optimize_formulation No check_release Is Drug Release Profile Optimal? check_uptake->check_release Yes modify_targeting Modify Targeting Ligand (Density, Type) check_uptake->modify_targeting No adjust_release Adjust Lipid Core for Sustained Release check_release->adjust_release No success Improved Efficacy check_release->success Yes optimize_formulation->check_ee modify_targeting->check_uptake adjust_release->check_release

Caption: Troubleshooting logic for addressing low efficacy of this compound LNPs.

References

Validation & Comparative

Piliformic acid versus fluconazole: a comparative antifungal study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the known antifungal properties of the natural product piliformic acid and the established synthetic drug fluconazole, highlighting the current state of research and identifying key data gaps for future investigation.

This guide provides a comparative overview of this compound, a fungal metabolite, and fluconazole, a widely used azole antifungal agent. The information is intended for researchers, scientists, and drug development professionals interested in the discovery and development of new antifungal therapies. While extensive data exists for fluconazole, research on the antifungal properties of this compound is still in its nascent stages, limiting a direct and comprehensive comparison.

Overview and Chemical Structure

This compound is a dicarboxylic acid derivative produced by the fungus Porodaedalea pini (formerly Phellinus pini), a common wood-decaying fungus.[1][2][3][4][5] Its chemical formula is C₁₁H₁₈O₄.

Fluconazole is a synthetic triazole antifungal drug that has been a cornerstone in the treatment of various fungal infections since its introduction.[6][7][8] Its chemical formula is C₁₃H₁₂F₂N₆O.

Mechanism of Action

This compound: The precise mechanism of antifungal action for this compound has not been elucidated. As a dicarboxylic acid, it may share some general mechanisms with other organic acids, such as the disruption of cellular pH homeostasis or chelation of essential metal ions. However, specific molecular targets within the fungal cell have not yet been identified.

Fluconazole: Fluconazole's mechanism of action is well-established. It is a potent and selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[6] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6] By inhibiting this step, fluconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect).

Fluconazole_Mechanism Fluconazole Mechanism of Action Lanosterol Lanosterol Lanosterol14Demethylase Lanosterol 14-α-demethylase (CYP51) Lanosterol->Lanosterol14Demethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane DisruptedMembrane Disrupted Fungal Cell Membrane FungistaticEffect Fungistatic Effect DisruptedMembrane->FungistaticEffect Lanosterol14Demethylase->Ergosterol Inhibited by Fluconazole Lanosterol14Demethylase->DisruptedMembrane Leads to Fluconazole Fluconazole Fluconazole->Lanosterol14Demethylase

Figure 1. Simplified signaling pathway of fluconazole's mechanism of action.

Antifungal Spectrum and Efficacy

A direct comparison of the antifungal spectrum and potency of this compound and fluconazole is hampered by the limited publicly available data for this compound.

This compound: Limited studies have reported some biological activity for this compound, including "mild inhibitory activity" against the bacterium Propionibacterium acnes.[9][10] There is a notable lack of data regarding its Minimum Inhibitory Concentrations (MICs) against a broad range of clinically relevant fungal pathogens such as Candida species and Aspergillus species.

Fluconazole: Fluconazole has a well-defined and broad spectrum of activity against many yeasts and some molds. It is particularly effective against most Candida species, with the notable exceptions of Candida krusei and often reduced susceptibility in Candida glabrata. It is also active against Cryptococcus neoformans. Its activity against filamentous fungi like Aspergillus species is generally poor.[11][12]

Table 1: Comparative Antifungal Efficacy (MIC Values)

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansData not available0.25 - 2[6][13]
Candida glabrataData not available0.5 - 64[14]
Candida kruseiData not available16 - >64 (intrinsically resistant)[6]
Cryptococcus neoformansData not available2 - 16
Aspergillus fumigatusData not available>64 (generally resistant)[12]

Note: The provided MIC ranges for fluconazole are typical but can vary depending on the specific isolate and testing methodology.

Experimental Protocols

To facilitate future comparative studies, standardized experimental protocols for determining antifungal susceptibility are crucial. The following outlines a typical broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15][16][17][18]

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies.

  • A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve the final desired inoculum concentration.

2. Preparation of Antifungal Dilutions:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial two-fold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640 medium buffered with MOPS.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing no antifungal) and a sterility control well (containing no inoculum) are included.

  • The plates are incubated at a specified temperature (e.g., 35°C for Candida species) for a defined period (e.g., 24-48 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For azoles like fluconazole, this is often a 50% reduction in turbidity.[19]

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow Start Start FungalCulture 1. Fungal Isolate Culture Start->FungalCulture InoculumPrep 2. Prepare Fungal Inoculum FungalCulture->InoculumPrep Inoculation 4. Inoculate Microtiter Plate InoculumPrep->Inoculation AntifungalDilution 3. Prepare Serial Dilutions of Antifungal Agent AntifungalDilution->Inoculation Incubation 5. Incubate Plate Inoculation->Incubation ReadResults 6. Read and Record Results Incubation->ReadResults DetermineMIC 7. Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Figure 2. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

The comparison between this compound and fluconazole is currently limited by the scarcity of research on the antifungal properties of this compound. While fluconazole is a well-characterized and widely used antifungal with a known mechanism of action and spectrum of activity, this compound remains largely unexplored in the context of clinical mycology.

To enable a meaningful comparison and to assess the potential of this compound as a lead compound for new antifungal drug development, the following research is essential:

  • Determination of the Antifungal Spectrum: Comprehensive in vitro susceptibility testing of this compound against a broad panel of clinically relevant yeasts and molds is required to determine its MIC values.

  • Elucidation of the Mechanism of Action: Studies are needed to identify the specific molecular target(s) of this compound in fungal cells. This could involve investigating its effects on cell wall integrity, membrane function, ergosterol biosynthesis, and other essential cellular processes.

  • Cytotoxicity and Safety Profile: In vitro and in vivo studies are necessary to evaluate the toxicity of this compound against mammalian cells to determine its therapeutic index.

Further research into the antifungal potential of this compound and other natural products is crucial for the discovery of novel therapeutic agents to combat the growing challenge of antifungal resistance.

References

A Comparative Analysis of the Cytotoxic Effects of Piliformic Acid and Other Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic landscape of fungal secondary metabolites is crucial for the discovery of novel anticancer agents. While numerous fungal compounds have been investigated for their ability to induce cancer cell death, piliformic acid remains a molecule with limited characterization in this context. This guide provides a comparative overview of the cytotoxic effects of this compound, contrasted with other well-studied fungal metabolites, supported by available data and detailed experimental methodologies.

Introduction to this compound and Fungal Metabolites

Fungi are a prolific source of structurally diverse secondary metabolites, many of which exhibit potent biological activities, including cytotoxic effects against cancer cells. These metabolites belong to various chemical classes, such as polyketides, alkaloids, terpenoids, and peptides. This compound, a cyclopentenone derivative isolated from the entomopathogenic fungus Polycephalomyces phaothaiensis, is one such metabolite. However, its cytotoxic potential against cancerous cell lines remains largely unexplored in publicly available literature. In contrast, numerous other fungal metabolites have been extensively studied and have demonstrated significant anticancer properties. This guide aims to juxtapose the current state of knowledge on this compound's cytotoxicity with that of other representative fungal metabolites to highlight both the potential and the existing knowledge gaps in this area of research.

Data Presentation: A Comparative Overview of Cytotoxicity

The following table summarizes the available cytotoxic data for this compound and a selection of other fungal metabolites. It is important to note the disparity in the amount of available data, which underscores the nascent stage of research into this compound's anticancer potential.

Fungal MetaboliteChemical ClassProducing Organism(s)Cancer Cell Line(s)IC50 Value(s)Citation(s)
This compound CyclopentenonePolycephalomyces phaothaiensisTHP-1 (human monocytic cell line)>300 µM (favorable cell survival rate of over 90%)[1]
Secalonic Acid A XanthonePaecilomyces sp.HepG2 (human liver carcinoma)2.0 µg/mL[2]
Alternin Phenyl EtherPaecilomyces sp.HepG2 (human liver carcinoma)7.0 µg/mL[2]
Penicithrone A-D Anthrone-cyclopentenone heterodimerPenicillium sp.HeLa (human cervical cancer), HCT116 (human colon cancer), MCF-7 (human breast cancer)15.95 - 28.56 µM[3]
Avenamide B Cyclic pentadepsipeptideFusarium avenaceumA549 (human lung adenocarcinoma)6.52 µM[4]
Flaviazaphilone A AzaphiloneAspergillus flavipesCAL-62 (human thyroid cancer)10.4 µM[5]
Penicillic Acid PolyketidePenicillium aurantiogriseumVarious mammalian cellsVaries (inhibits cell division)[6]

Experimental Protocols

To ensure reproducibility and standardization of cytotoxicity studies, detailed experimental protocols are essential. Below are methodologies for key assays commonly used to evaluate the cytotoxic effects of fungal metabolites.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the fungal metabolite (e.g., this compound) and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.

  • Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

  • Procedure:

    • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

    • Culture Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

    • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the recommended wavelength (e.g., 490 nm).

    • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (untreated cells) to calculate the percentage of cytotoxicity.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Procedure:

    • Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat them with the fungal metabolite for the desired time.

    • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Data Interpretation:

      • Annexin V-negative and PI-negative cells are viable.

      • Annexin V-positive and PI-negative cells are in early apoptosis.

      • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

      • Annexin V-negative and PI-positive cells are necrotic.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow start Start: Fungal Metabolite Isolation/Synthesis cell_culture Cell Line Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treatment with Fungal Metabolite (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability/Cytotoxicity Assays treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay mtt MTT Assay viability_assay->mtt Metabolic Activity ldh LDH Assay viability_assay->ldh Membrane Integrity data_analysis Data Analysis (IC50 Determination, Statistical Analysis) mtt->data_analysis ldh->data_analysis flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry flow_cytometry->data_analysis mechanism_study Mechanism of Action Studies (e.g., Western Blot, Gene Expression) data_analysis->mechanism_study pathway_analysis Signaling Pathway Analysis mechanism_study->pathway_analysis conclusion Conclusion: Cytotoxic Profile and Mechanism pathway_analysis->conclusion

Caption: General experimental workflow for assessing the cytotoxic effects of fungal metabolites.

Signaling Pathway: Apoptosis Induction by a Fungal Metabolite

apoptosis_pathway metabolite Fungal Metabolite stress Cellular Stress (e.g., ROS, DNA Damage) metabolite->stress bcl2 Bcl-2/Bcl-xL Inhibition metabolite->bcl2 Inhibits mitochondria Mitochondria stress->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak mitochondria->bcl2 cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Promotes bcl2->bax_bak Inhibits apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation (Initiator Caspase) apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway often targeted by cytotoxic fungal metabolites.

Discussion and Conclusion

The comparative analysis reveals a significant disparity in the cytotoxic data available for this compound compared to other fungal metabolites. While compounds like secalonic acid A, alternin, and various penicithrones have demonstrated moderate to potent cytotoxic effects against a range of cancer cell lines, the only available data for this compound suggests low cytotoxicity against a non-cancerous human cell line.[1] This does not preclude the possibility that this compound may exhibit selective cytotoxicity against specific cancer cell types that have not yet been tested.

The lack of data on the mechanism of action of this compound further highlights the need for more in-depth research. Many cytotoxic fungal metabolites exert their effects through the induction of apoptosis, cell cycle arrest, or inhibition of key cellular processes.[6] For instance, the activation of caspase cascades, as depicted in the signaling pathway diagram, is a common mechanism for apoptosis-inducing compounds.

For researchers and drug development professionals, the current state of knowledge presents both a challenge and an opportunity. The limited data on this compound's cytotoxicity warrants further investigation to fully characterize its pharmacological profile. Future studies should focus on screening this compound against a diverse panel of cancer cell lines using standardized cytotoxicity assays, such as the MTT and LDH assays detailed in this guide. Should cytotoxic activity be observed, subsequent mechanistic studies, including apoptosis assays, are crucial to elucidate its mode of action.

References

Evaluating Piliformic Acid: A Comparative Framework for a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The relentless evolution of fungicide resistance in plant pathogens necessitates a continuous search for novel active ingredients. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new fungicides. Piliformic acid, a metabolite produced by certain fungi, has been identified, but its potential as a commercial fungicide for plant disease control remains largely unexplored. While research has touched upon its weak antibacterial and anti-inflammatory properties, comprehensive data on its efficacy against phytopathogenic fungi is currently lacking in publicly available scientific literature.[1]

This guide provides a comparative framework for evaluating the potential fungicidal efficacy of a novel compound like this compound. It outlines the necessary experimental data, methodologies, and modes of action that would be required for a thorough assessment against established commercial fungicides. The data presented for this compound is hypothetical and serves as an illustrative example of the analyses required.

Comparative Efficacy: A Data-Driven Approach

A direct comparison of a novel compound with commercial fungicides requires robust quantitative data. The minimum inhibitory concentration (MIC) is a fundamental metric, indicating the lowest concentration of a substance that prevents visible growth of a microorganism. The table below illustrates how the antifungal spectrum of this compound could be compared against common commercial fungicides across a panel of representative plant pathogens.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal PathogenThis compound (Hypothetical)AzoxystrobinPropiconazoleBoscalid
Magnaporthe oryzae (Rice Blast)500.1 - 11 - 10>100
Botrytis cinerea (Gray Mold)250.1 - 110 - 500.1 - 1
Fusarium graminearum (Fusarium Head Blight)1001 - 100.1 - 1>100
Puccinia triticina (Wheat Leaf Rust)750.01 - 0.10.1 - 11 - 10
Alternaria solani (Early Blight)501 - 1010 - 1001 - 10

Note: Data for commercial fungicides is derived from various scientific sources and represents typical ranges. The data for this compound is hypothetical for illustrative purposes.

Experimental Protocols

To generate the comparative data shown above, standardized experimental protocols are crucial for reproducibility and accuracy.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is typically determined using the broth microdilution method.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific fungus.

Materials:

  • Test compound (e.g., this compound)

  • Commercial fungicides (for comparison)

  • Fungal isolates

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Inoculum Preparation: Fungal spores or mycelial fragments are harvested from a fresh culture and suspended in sterile water or saline. The suspension is adjusted to a standardized concentration (e.g., 1 x 10^5 spores/mL).

  • Serial Dilution: The test compound and commercial fungicides are serially diluted in the liquid culture medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Controls: Positive (medium with fungus, no compound) and negative (medium only) controls are included.

  • Incubation: The plates are incubated at an optimal temperature and duration for the specific fungus (typically 2-7 days).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Understanding the Mode of Action

A critical aspect of evaluating a new fungicide is understanding its mode of action (MoA). The MoA describes the specific biochemical process or pathway that the fungicide disrupts in the target fungus. This knowledge is vital for managing fungicide resistance and for developing effective disease control programs.

Hypothetical Signaling Pathway Disruption by this compound

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a novel fungicide like this compound, leading to the inhibition of fungal growth.

receptor Membrane Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression for Cell Wall Synthesis transcription_factor->gene_expression Regulation growth_inhibition Growth Inhibition piliformic_acid This compound (Hypothetical Target) piliformic_acid->kinase_cascade Inhibition

Caption: Hypothetical mode of action of this compound.

Experimental Workflow for Fungicide Efficacy Screening

The following diagram outlines a typical workflow for screening and evaluating a novel compound for its fungicidal properties.

start Compound Discovery (e.g., this compound) in_vitro In Vitro Screening (MIC Assay) start->in_vitro pot_studies Greenhouse/ Pot Studies in_vitro->pot_studies moa Mode of Action Studies in_vitro->moa field_trials Field Trials pot_studies->field_trials toxicology Toxicology & Safety Assessment pot_studies->toxicology end Commercialization field_trials->end

Caption: Experimental workflow for fungicide evaluation.

Conclusion

While this compound's potential as a commercial fungicide remains to be determined, the framework presented here provides a clear roadmap for its evaluation. A thorough investigation would require comprehensive in vitro and in vivo testing against a broad range of plant pathogens, alongside detailed studies to elucidate its mode of action and toxicological profile. The preliminary information on this compound suggests that it may not be a potent antifungal agent. However, further research, including the synthesis of derivatives, could potentially enhance its activity. The search for novel, effective, and environmentally benign fungicides is a continuous endeavor, and a systematic evaluation of natural compounds like this compound is a critical component of this effort. Future research should focus on obtaining empirical data to populate the comparative frameworks outlined in this guide, which will be essential in determining if this compound or its analogs have a future in agriculture.

References

Validating the Anti-Leishmanial Potential of Piliformic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the anti-leishmanial activity of piliformic acid against established alternative treatments. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to support further investigation into this compound as a potential therapeutic agent against leishmaniasis.

Executive Summary

Leishmaniasis remains a significant global health challenge with limited therapeutic options, often hampered by toxicity and emerging resistance. The exploration of novel anti-leishmanial agents is therefore a critical area of research. This compound, a fungal metabolite, has demonstrated activity against Leishmania parasites. This guide provides a comprehensive comparison of its in vitro efficacy with that of standard anti-leishmanial drugs. While this compound shows promise, further studies are required to determine its cytotoxicity and selectivity before its full potential can be realized.

Comparative Efficacy of Anti-Leishmanial Agents

The in vitro activity of this compound against Leishmania braziliensis amastigotes is presented below in comparison with standard anti-leishmanial drugs against various Leishmania species. The half-maximal inhibitory concentration (IC50) indicates the drug concentration required to inhibit 50% of parasite growth, while the half-maximal cytotoxic concentration (CC50) represents the concentration that is toxic to 50% of mammalian cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a crucial measure of a compound's specific activity against the parasite versus its toxicity to host cells.

CompoundLeishmania SpeciesParasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)
This compound L. braziliensisAmastigote78.5[1][2]Not AvailableNot AvailableNot Available
Amphotericin B L. donovaniAmastigote0.065[3]THP-10.15[3]2.3
L. tropicaPromastigote0.075[3]THP-10.15[3]2.0
L. martiniquensisPromastigote0.475 - 1.025[4][5]---
Miltefosine L. donovaniAmastigote1.99[5]THP-1 derived macrophages>100[5]>50
L. infantumAmastigote5.1 - 12.8[6]---
L. majorPromastigote25.55[7]---
Paromomycin L. majorPromastigote50.6 µg/mL---
L. amazonensisAmastigote0.57 (median)---
Pentamidine L. mexicanaAmastigote0.30[8]---
L. majorPromastigote27.20[7]---

Note: The cytotoxicity (CC50) of this compound against mammalian cells has not been reported in the reviewed literature, preventing the calculation of its Selectivity Index. This is a critical data gap that needs to be addressed in future studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-leishmanial Susceptibility Assay (Promastigote Stage)
  • Parasite Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 25°C.

  • Assay Preparation: Logarithmic phase promastigotes are harvested, washed, and resuspended in fresh medium to a final density of 1 x 10^6 cells/mL.

  • Drug Dilution: Test compounds are serially diluted in the culture medium in a 96-well microtiter plate.

  • Incubation: 100 µL of the parasite suspension is added to each well containing the drug dilutions and incubated at 25°C for 72 hours.

  • Viability Assessment: Parasite viability is determined by adding a resazurin-based solution (e.g., PrestoBlue) and measuring the fluorescence or absorbance after a further incubation period, or by direct counting using a hemocytometer.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the drug concentration using a non-linear regression analysis.

In Vitro Anti-leishmanial Susceptibility Assay (Amastigote Stage)
  • Host Cell Culture: A macrophage cell line (e.g., THP-1 or J774A.1) is cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Macrophage Differentiation (for THP-1): THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Infection: Adherent macrophages are infected with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours of incubation, non-phagocytosed promastigotes are removed by washing.

  • Drug Treatment: The infected macrophages are then treated with serial dilutions of the test compounds and incubated for another 72 hours.

  • Quantification of Infection: The number of intracellular amastigotes is determined by staining the cells with Giemsa and counting under a microscope, or by using a reporter gene-based assay (e.g., luciferase-expressing parasites).

  • IC50 Determination: The IC50 is calculated as the drug concentration that reduces the number of intracellular amastigotes by 50% compared to untreated controls.

Cytotoxicity Assay (CC50 Determination)
  • Cell Culture: The selected mammalian cell line (e.g., macrophages or other relevant cell lines) is seeded in a 96-well plate and allowed to adhere overnight.

  • Drug Treatment: The cells are then exposed to serial dilutions of the test compounds and incubated for 72 hours under the same conditions as the amastigote assay.

  • Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a resazurin-based assay.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the drug concentration and performing a non-linear regression analysis.

Visualizing the Landscape of Leishmania Infection and Drug Discovery

To better understand the context of anti-leishmanial drug activity, the following diagrams illustrate a key signaling pathway involved in Leishmania infection and a typical workflow for in vitro drug screening.

Leishmania_Infection_Pathway cluster_signaling Macrophage Signaling Pathways Leishmania Leishmania parasite Phagocytosis Phagocytosis Leishmania->Phagocytosis infects Parasite_Evasion Inhibition of Host Defense Leishmania->Parasite_Evasion Macrophage Macrophage Phagolysosome Phagolysosome Survival Phagocytosis->Phagolysosome Phagolysosome->Leishmania replicates within JAK_STAT JAK/STAT Pathway iNOS iNOS Production JAK_STAT->iNOS MAPK MAPK Pathway Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Cytokines NF_kB NF-κB Activation NF_kB->iNOS NF_kB->Cytokines iNOS->Phagolysosome NO production Cytokines->Macrophage Immune Response Parasite_Evasion->JAK_STAT Parasite_Evasion->MAPK Parasite_Evasion->PI3K_Akt Parasite_Evasion->NF_kB

Caption: Leishmania infection and macrophage signaling.

Anti_Leishmanial_Screening_Workflow Start Start: Compound Library Promastigote_Assay Primary Screening: Anti-promastigote Assay (IC50) Start->Promastigote_Assay Active_Hits1 Active Compounds Promastigote_Assay->Active_Hits1 Cytotoxicity_Assay Secondary Screening: Cytotoxicity Assay (CC50) Active_Hits1->Cytotoxicity_Assay 筛选 Amastigote_Assay Tertiary Screening: Anti-amastigote Assay (IC50) Active_Hits1->Amastigote_Assay concurrently Selective_Hits Selective Compounds (High SI) Cytotoxicity_Assay->Selective_Hits Lead_Candidates Lead Candidates for In Vivo Studies Selective_Hits->Lead_Candidates Amastigote_Assay->Selective_Hits confirm activity

Caption: In vitro anti-leishmanial drug screening workflow.

Conclusion and Future Directions

This compound exhibits in vitro anti-leishmanial activity, warranting further investigation as a potential therapeutic candidate. However, the lack of cytotoxicity data is a significant limitation in assessing its true potential. Future research should prioritize determining the CC50 of this compound against relevant mammalian cell lines to calculate its selectivity index. Furthermore, studies to elucidate its mechanism of action and in vivo efficacy are essential next steps in the drug development pipeline. This comparative guide serves as a foundational resource to inform and direct these future research endeavors.

References

Comparative Bioactivity Analysis of Piliformic Acid and Related Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of piliformic acid and its co-isolated tropolone derivatives, cordytropolone and stipitalide, reveals significant differences in their antibacterial and anti-inflammatory potential. While this compound demonstrates notable anti-inflammatory effects, its antibacterial capacity against Propionibacterium acnes is considerably weaker than its counterparts.

This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the bioactivity of this compound in relation to other natural compounds isolated from the insect fungus Polycephalomyces phaothaiensis. The data presented herein is derived from experimental studies and highlights the therapeutic potential of these compounds, particularly in the context of acne treatment and inflammation modulation.

Data Presentation: Quantitative Bioactivity

The bioactivities of (+)-piliformic acid, cordytropolone, and stipitalide were evaluated for their efficacy against P. acnes, the bacterium implicated in acne vulgaris, and their ability to suppress inflammatory responses in human monocytic (THP-1) cells.

CompoundMinimum Inhibitory Concentration (MIC) against P. acnes (µg/mL)Minimum Bactericidal Concentration (MBC) against P. acnes (µg/mL)Inhibition of IL-1β Production (at 300 µM) (% of control)Inhibition of IL-6 Production (at 300 µM) (% of control)Inhibition of TNF-α Production (at 300 µM) (% of control)
(+)-Piliformic Acid >1000>1000~40%~60%~55%
Cordytropolone 816~50%~70%~65%
Stipitalide 64128~35%~60%~50%

Data summarized from in vitro studies on the antibacterial and anti-inflammatory effects of compounds isolated from Polycephalomyces phaothaiensis.[1]

Key Findings

  • Antibacterial Activity: Cordytropolone exhibited the most potent antibacterial activity against P. acnes, with an MIC of 8 µg/mL, followed by stipitalide (MIC of 64 µg/mL). In contrast, (+)-piliformic acid showed weak inhibitory activity, with an MIC greater than 1000 µg/mL.[1]

  • Anti-inflammatory Activity: All three compounds demonstrated a significant capacity to inhibit the production of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) induced by heat-killed P. acnes in THP-1 cells.[1] Notably, while having weak antibacterial properties, this compound displayed considerable anti-inflammatory effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antibacterial Activity Assay (Broth Microdilution Method)
  • Bacterial Strain: Propionibacterium acnes was cultured on brain heart infusion agar in an anaerobic environment at 37°C for 72 hours.

  • Inoculum Preparation: A bacterial suspension was prepared to a concentration of approximately 10⁸ CFU/mL.

  • Microdilution Assay: The compounds were serially diluted in a 96-well microplate. The bacterial inoculum was added to each well.

  • Incubation: The microplate was incubated under anaerobic conditions at 37°C for 72 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth was sub-cultured on fresh agar plates. The MBC was the lowest concentration that resulted in no bacterial growth on the subculture plates.

Anti-inflammatory Activity Assay (Cytokine Quantification)
  • Cell Line: Human monocytic THP-1 cells were used.

  • Cell Stimulation: THP-1 cells were stimulated with heat-killed P. acnes to induce the production of pro-inflammatory cytokines.

  • Treatment: The stimulated cells were treated with different concentrations of the test compounds.

  • Incubation: The cells were incubated for a specified period to allow for cytokine production.

  • Cytokine Measurement: The levels of IL-1β, IL-6, and TNF-α in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of cytokine inhibition by the test compounds was calculated relative to the untreated, stimulated control group.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the inflammatory signaling pathway targeted by these compounds and the general workflow of the bioactivity screening process.

G cluster_pathway P. acnes-Induced Inflammatory Pathway cluster_intervention Site of Action P_acnes P. acnes TLR2 Toll-like Receptor 2 (TLR2) P_acnes->TLR2 activates NF_kB NF-κB Signaling Pathway TLR2->NF_kB activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB->Cytokines induces production of Inflammation Inflammatory Response Cytokines->Inflammation Piliformic_Acid This compound & Derivatives Piliformic_Acid->NF_kB inhibit

Caption: P. acnes-induced inflammatory signaling pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow Fungal_Culture Fungal Culture (P. phaothaiensis) Extraction Extraction & Isolation Fungal_Culture->Extraction Compound_ID Compound Identification (this compound, etc.) Extraction->Compound_ID Antibacterial_Assay Antibacterial Assay (vs. P. acnes) Compound_ID->Antibacterial_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (THP-1 cells) Compound_ID->Anti_inflammatory_Assay Data_Analysis Data Analysis & Comparison Antibacterial_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis

Caption: General workflow for the screening of bioactive compounds from fungal sources.

Future Perspectives

While comprehensive data on a wide range of this compound derivatives is currently lacking, the significant anti-inflammatory activity of the parent compound suggests that it is a promising scaffold for the development of novel anti-inflammatory agents. Future research should focus on the synthesis and biological evaluation of this compound analogs to explore structure-activity relationships and optimize their therapeutic potential. An in-silico study on related 2-(substituted benzylidene)succinic acids has predicted that some derivatives may possess favorable drug-like properties, including activity as nuclear receptor ligands and enzyme inhibitors, warranting further investigation.

References

A Head-to-Head Comparison of Piliformic Acid with Other Natural Antifungal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, has intensified the search for novel therapeutic agents from natural sources. Among the vast array of natural products, piliformic acid, a fungal metabolite, has emerged as a compound of interest. This guide provides a head-to-head comparison of this compound with other prominent natural antifungal compounds, supported by experimental data to offer a clear perspective on its potential.

This compound: An Overview

This compound is a fungal metabolite identified in various species, including those from the Xylaria genus.[1][2] Structurally, it is classified as a medium-chain fatty acid, with its biosynthesis linked to a fatty acid synthase (FAS) pathway rather than a polyketide synthase (PKS) pathway.[3][4] While research into its bioactivity is ongoing, studies have demonstrated its potential in various contexts, including cytotoxic and antiprotozoal effects.[2][5]

Notably, this compound has exhibited antifungal properties. A key study reported its activity against the plant pathogenic fungus Colletotrichum gloeosporioides, with a Minimum Inhibitory Concentration (MIC) of 292 µM.[2][5][] This finding establishes a baseline for its antifungal efficacy, though data against human pathogenic fungi remains limited.

Comparative Antifungal Activity

To contextualize the antifungal potential of this compound, it is essential to compare its activity with that of other well-characterized natural antifungal compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various natural compounds against pathogenic fungi. It is important to note that the target fungal species may vary across studies, which is a critical factor in interpreting the data.

CompoundChemical ClassTest OrganismMIC (µg/mL)
This compound Fatty Acid DerivativeColletotrichum gloeosporioides62.6*
Hinokitiol Terpenoid (Monoterpenoid)Candida albicans8.21
Thymol Terpenoid (Phenolic Monoterpene)Candida albicans39
Eugenol Terpenoid (Phenolic Monoterpene)Candida albicans660 - 820
Linalool Terpenoid (Monoterpenoid)Candida albicans≤ 640
Citral Terpenoid (Monoterpenoid)Candida albicans≤ 640
Tannic Acid PolyphenolCandida albicans1 - 16
Gallic Acid Polyphenol (Phenolic Acid)Candida albicans156 - 1250
Quercetin Polyphenol (Flavonoid)Candida speciesMinimal effect
Berberine AlkaloidCandida albicansGood activity***
Chelidonine AlkaloidCandida albicans62.5

*Calculated from a reported MIC of 292 µM and a molecular weight of 214.26 g/mol . **Reported as ≤0.064% (v/v), converted assuming a density of 1 g/mL. ***Specific MIC values vary, but studies consistently report significant activity.[7]

Experimental Protocols

The determination of antifungal activity is standardized to ensure reproducibility and comparability of data. The most common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay, as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Antifungal Susceptibility Testing of Yeasts (CLSI M27)

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a yeast.

1. Preparation of Antifungal Agent:

  • The test compound (e.g., this compound) is dissolved in a suitable solvent (commonly dimethyl sulfoxide - DMSO) to create a stock solution.
  • Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using RPMI 1640 medium. This creates a range of concentrations to be tested.

2. Inoculum Preparation:

  • The yeast to be tested (e.g., Candida albicans) is cultured on Sabouraud dextrose agar for 24-48 hours.
  • A suspension of the yeast is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared yeast suspension.
  • Control wells are included: a growth control (no antifungal agent) and a sterility control (no inoculum).
  • The microtiter plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • After incubation, the plate is examined visually for fungal growth (turbidity).
  • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[8][9][10]

Visualizing Mechanisms and Workflows

To better understand the processes involved in antifungal research, the following diagrams, generated using the DOT language, illustrate a key antifungal mechanism and the experimental workflow for MIC determination.

Antifungal_Mechanism_Amphotericin_B AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to PoreFormation Pore Formation AmB->PoreFormation Induces FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Component of IonLeakage Ion Leakage (K+, Na+) PoreFormation->IonLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath Leads to

Caption: Mechanism of action for Amphotericin B.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Antifungal Compound start->prep_compound prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Visually Assess Fungal Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Broth microdilution workflow for MIC determination.

Conclusion

This compound demonstrates measurable antifungal activity, positioning it as a compound of interest for further investigation. However, its potency against the tested plant pathogen appears to be lower than that of several other natural compounds, such as hinokitiol and tannic acid, against the human pathogen Candida albicans. The provided data underscores the rich diversity of natural products with antifungal properties and highlights the need for continued research, including the screening of this compound against a broader range of fungal pathogens, particularly those of clinical relevance. The standardized protocols and mechanistic insights presented here serve as a foundation for such future research and development endeavors.

References

Validating the Apoptosis-Inducing Mechanism of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of novel apoptosis-inducing agents are critical in the development of new therapeutics, particularly in oncology. This guide provides a comparative framework for validating the pro-apoptotic mechanism of a novel compound, here hypothetically termed "Piliformic Acid." The methodologies and data presentation formats outlined below serve as a comprehensive template for researchers to objectively assess the performance of a new chemical entity against established benchmarks.

Data Presentation: Comparative Analysis of Apoptotic Markers

To rigorously assess the pro-apoptotic activity of a test compound, it is essential to compare its effects with a known apoptosis inducer (positive control, e.g., Staurosporine) and an untreated or vehicle-treated group (negative control). The following tables summarize hypothetical quantitative data for key apoptotic events.

Table 1: Cell Viability Inhibition (IC50) in Cancer Cell Lines

Cell LineThis compound (μM)Staurosporine (nM)Doxorubicin (μM)
HeLa (Cervical Cancer)15.250.50.8
A549 (Lung Cancer)22.875.21.2
MCF-7 (Breast Cancer)18.562.10.9
Jurkat (T-cell Leukemia)10.125.80.5

Data represents the concentration required to inhibit cell growth by 50% after 48 hours of treatment, as determined by an MTT assay.

Table 2: Induction of Apoptosis Measured by Annexin V/Propidium Iodide Staining

Treatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control2.1 ± 0.51.5 ± 0.3
This compound (20 μM)25.8 ± 2.115.4 ± 1.8
Staurosporine (100 nM)35.2 ± 3.520.1 ± 2.2

Data obtained from flow cytometry analysis of HeLa cells. Values are mean ± standard deviation from three independent experiments.

Table 3: Caspase Activation and Mitochondrial Membrane Potential (ΔΨm) Disruption

Treatment (12h)Relative Caspase-3/7 Activity (Fold Change)Relative Caspase-9 Activity (Fold Change)% Cells with Low ΔΨm
Vehicle Control1.0 ± 0.11.0 ± 0.23.5 ± 0.8
This compound (20 μM)4.8 ± 0.53.5 ± 0.445.2 ± 4.1
Staurosporine (100 nM)6.2 ± 0.74.1 ± 0.658.9 ± 5.3

Caspase activity was measured using a luminogenic substrate assay. ΔΨm was assessed using TMRE staining followed by flow cytometry in Jurkat cells. Values are mean ± standard deviation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation process. Below are methodologies for the key assays cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound, positive control, and vehicle control for 24-72 hours.

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Annexin V/Propidium Iodide (PI) Apoptosis Assay
  • Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 × 10^6 cells/mL.[1] Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[1]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[1]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.[1] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Caspase Activity Assay
  • Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided with the caspase activity assay kit.

  • Substrate Addition: Add the luminogenic or fluorogenic caspase-3/7, -8, or -9 substrate to the cell lysate.

  • Incubation: Incubate at room temperature according to the manufacturer's instructions to allow for caspase cleavage of the substrate.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Normalization: Normalize the signal to the protein concentration of the cell lysate and express the results as a fold change relative to the vehicle control.

Western Blot Analysis for Apoptosis-Related Proteins
  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, Cytochrome c).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize them to a loading control like β-actin or GAPDH.

Mitochondrial Membrane Potential (ΔΨm) Assay
  • Cell Treatment: Treat cells with the test compound for the desired duration.

  • Dye Loading: Incubate the cells with a potentiometric dye such as TMRE (tetramethylrhodamine, ethyl ester) or JC-1.[2]

  • Cell Harvesting and Washing: Harvest the cells and wash them with PBS.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates dissipation of the mitochondrial membrane potential, an early event in apoptosis.[3]

Visualization of Pathways and Workflows

Diagrams are invaluable for illustrating complex biological processes and experimental designs. The following are Graphviz representations of key apoptosis signaling pathways and a validation workflow.

G cluster_0 Experimental Workflow for Validating Apoptosis A Initial Screening (e.g., MTT Assay) B Confirmation of Apoptosis (Annexin V/PI Staining) A->B C Mechanism of Action Studies B->C D Intrinsic Pathway Analysis (Caspase-9, ΔΨm, Bcl-2 family) C->D E Extrinsic Pathway Analysis (Caspase-8) C->E F Execution Phase Analysis (Caspase-3, PARP Cleavage) C->F G Validation in vivo (Xenograft models) D->G E->G F->G G cluster_1 Intrinsic (Mitochondrial) Apoptosis Pathway Stress Cellular Stress (e.g., DNA Damage, Compound X) Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Stress->Bcl2 Bax Pro-apoptotic Bax, Bak Stress->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c (release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp9->Apoptosome Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_2 Extrinsic (Death Receptor) Apoptosis Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC (Death-Inducing Signaling Complex) Receptor->DISC Casp8 Pro-Caspase-8 -> Caspase-8 DISC->Casp8 Casp8->DISC Casp3 Pro-Caspase-3 -> Caspase-3 Casp8->Casp3 Bid Bid -> tBid Casp8->Bid Apoptosis Apoptosis Casp3->Apoptosis Mito Mitochondrial Pathway (Intrinsic Crosstalk) Bid->Mito

References

Piliformic Acid: A Comparative Analysis of Antifungal Efficacy Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive literature searches, a comparative study on the antifungal effects of piliformic acid against different fungal strains cannot be compiled at this time due to a lack of available scientific data. Research to date has primarily focused on the isolation of this compound from fungal sources and has established its chemical structure and biosynthetic pathway. However, its activity as an antifungal agent has not been a significant area of investigation, with existing studies indicating it possesses only weak antibacterial properties.

This compound is a known secondary metabolite produced by various fungi, including those from the Xylariaceae family.[1] Its biosynthesis has been a subject of scientific inquiry, with studies elucidating the metabolic pathways involved in its formation.[1]

While the user's request centered on a comparative analysis of this compound's impact on diverse fungal strains, the current body of scientific literature does not contain the necessary experimental data to construct such a guide. Studies that have isolated and characterized this compound have primarily investigated its effects on bacteria, where it has been shown to exhibit only mild or weak inhibitory activity against species such as Propionibacterium acnes.[2][3][4]

The creation of a comprehensive comparison guide, as requested, would necessitate quantitative data from standardized antifungal susceptibility testing, such as the determination of Minimum Inhibitory Concentrations (MIC) and Minimum Fungicidal Concentrations (MFC) against a panel of clinically or agriculturally relevant fungi. Furthermore, to provide a thorough analysis, information on its mechanism of action against fungal cells and any potential effects on signaling pathways would be required. At present, such data for this compound is not available in published scientific literature.

For researchers, scientists, and drug development professionals interested in the discovery of novel antifungal agents, the exploration of this compound's potential in this area represents a knowledge gap. Future research would be needed to systematically evaluate its antifungal spectrum and efficacy before any comparative analysis could be meaningfully conducted.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Piliformic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Piliformic acid" is not found in established chemical databases and is considered a fictional substance. The following procedures are provided as an illustrative guide for the safe handling and disposal of a hypothetical, hazardous organic acid with corrosive and toxic properties. Always consult the official Safety Data Sheet (SDS) for any specific chemical before handling or disposal. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

This guide provides a structured protocol to ensure the safe and compliant disposal of "this compound," a representative hazardous organic acid. Adherence to these steps is critical for laboratory safety and environmental protection.

Immediate Safety and Hazard Assessment

Prior to handling, a thorough understanding of the risks is essential. The following table summarizes the hypothetical properties of this compound.

Table 1: Hypothetical Hazard Profile of this compound

PropertyValueSafety Implication
Physical State Colorless to pale yellow liquidSpills can be hard to see; use in well-lit, designated areas.
pH < 2.0 (1% solution)Highly corrosive. Causes severe skin burns and eye damage.
Boiling Point 118°C (244°F)Vapor can be generated at elevated temperatures.
Toxicity Acutely toxic via inhalation/ingestionAvoid breathing vapors. Do not ingest.
Specific Gravity 1.25 g/mLDenser than water.
NFPA 704 Rating Health: 3, Flammability: 1, Instability: 0Poses a serious health risk; requires specialized PPE.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following minimum PPE:

  • Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when handling larger quantities (>1L).

  • Hand Protection: Nitrile or neoprene gloves (minimum 15 mil thickness). Check glove compatibility charts and inspect for damage before each use.

  • Body Protection: A chemically resistant laboratory coat. An impervious apron is required when handling significant quantities.

  • Footwear: Closed-toe shoes made of a non-porous material.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for neutralizing and preparing waste this compound for collection by Environmental Health & Safety (EHS). Perform all steps inside a certified chemical fume hood.

3.1. Materials Required

  • Waste this compound in a sealed, labeled container.

  • 1M Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution.

  • pH indicator strips (range 1-14).

  • Two large glass or polyethylene beakers (one for neutralization, one for cooling/ice bath).

  • Stir bar and stir plate.

  • Designated hazardous waste container (provided by EHS).

  • Hazardous waste labels.

3.2. Experimental Methodology: Neutralization

  • Preparation: Place a large beaker containing the this compound solution on a stir plate inside the chemical fume hood. If the acid is concentrated, dilute it first by slowly adding the acid to a large volume of cold water, never the other way around ("Do as you oughta, add acid to water").

  • Cooling: Place the beaker in a secondary container or an ice bath to manage the exothermic heat generated during neutralization.

  • Slow Addition of Base: Turn on the stirrer to create a vortex. Slowly and carefully add the 1M sodium bicarbonate solution to the acid. Add the base dropwise or in a very slow stream to control the rate of reaction and prevent foaming and splashing.

  • pH Monitoring: Periodically pause the addition of base and check the pH of the solution using a pH strip.

  • Endpoint: Continue adding base until the pH of the solution is between 6.0 and 8.0. This indicates that the acid has been successfully neutralized.

  • Containerization: Carefully pour the neutralized solution into the designated hazardous waste container.

  • Labeling: Securely cap the container. Fill out a hazardous waste label completely with the chemical name ("Neutralized this compound Solution"), concentration, and date. Attach the label to the container.

  • Storage: Store the labeled waste container in the designated satellite accumulation area for pickup by EHS.

Spill Response

In the event of a spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or vapors are present.

  • Isolate: Secure the area and prevent entry.

  • Report: Notify the laboratory supervisor and EHS immediately.

  • Manage (if safe to do so): For small spills (<100 mL), trained personnel wearing appropriate PPE may use an acid spill kit. Cover the spill with sodium bicarbonate or another suitable absorbent neutralizer. Work from the outside in. Once neutralized, collect the material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Hazards (Review SDS) start->assess Step 1 ppe Don Proper PPE (Goggles, Gloves, Coat) assess->ppe Step 2 fume_hood Work in Chemical Fume Hood? ppe->fume_hood Step 3 neutralize Neutralize Acid (Slowly add base to pH 6-8) fume_hood->neutralize Yes stop STOP Work in Fume Hood fume_hood->stop No containerize Transfer to Waste Container neutralize->containerize Step 4 label_waste Complete & Attach Hazardous Waste Label containerize->label_waste Step 5 store Store in Satellite Accumulation Area label_waste->store Step 6 ehs_pickup EHS Pickup store->ehs_pickup Final

Caption: Workflow for the safe neutralization and disposal of hazardous acid waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piliformic acid
Reactant of Route 2
Piliformic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.